Halobetasol propionate-d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C25H31ClF2O5 |
|---|---|
分子量 |
490.0 g/mol |
IUPAC名 |
[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2 |
InChIキー |
BDSYKGHYMJNPAB-GMJYJCAVSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl |
正規SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl |
製品の起源 |
United States |
Foundational & Exploratory
The Role of Halobetasol Propionate-d5 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the application of Halobetasol (B1672918) propionate-d5 in research, primarily focusing on its critical role as an internal standard in bioanalytical method development and validation. Halobetasol propionate (B1217596), a high-potency topical corticosteroid, is widely used for the treatment of various inflammatory skin conditions.[1][2][3] The development of robust and reliable analytical methods is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This guide will detail the significance of using a stable isotope-labeled internal standard, provide a comprehensive, synthesized experimental protocol for the quantification of Halobetasol propionate in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS), and present relevant data in a structured format.
Introduction to Halobetasol Propionate and the Need for a Deuterated Standard
Halobetasol propionate is a synthetic corticosteroid characterized by its potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] Its mechanism of action involves binding to glucocorticoid receptors, which leads to the inhibition of inflammatory mediator production.[3][4][5] Given its high potency, sensitive and accurate quantification in biological samples and pharmaceutical products is crucial.
In quantitative analysis, particularly with mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision.[6][7][8] Halobetasol propionate-d5 is a deuterated analog of Halobetasol propionate, meaning five hydrogen atoms in the propionate group have been replaced with deuterium.[9] This substitution results in a molecule with a higher mass but nearly identical physicochemical properties to the parent drug.[10] The co-elution of the analyte and the SIL-IS during chromatography allows for the correction of variability in sample preparation, injection volume, and matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.[6][8]
Physicochemical Properties
The properties of Halobetasol propionate and its deuterated analog are essential for method development.
| Property | Halobetasol Propionate | This compound | Reference |
| Chemical Formula | C25H31ClF2O5 | C25H26D5ClF2O5 | [11][12] |
| Molecular Weight | 484.96 g/mol | 490.00 g/mol | [12] |
| CAS Number | 66852-54-8 | Not Available | [11][12] |
| Synonyms | Ulobetasol Propionate, Ultravate | Ulobetasol Propionate-d5 | [9][11] |
Bioanalytical Method Using LC-MS/MS: A Synthesized Protocol
The following is a detailed, representative experimental protocol for the quantification of Halobetasol propionate in human plasma using this compound as an internal standard. This protocol is synthesized from established bioanalytical methods for corticosteroids and the chromatographic conditions reported for Halobetasol propionate.
Materials and Reagents
-
Analytes: Halobetasol propionate (Reference Standard), this compound (Internal Standard)
-
Solvents: HPLC-grade Acetonitrile (B52724) and Methanol (B129727), Formic Acid
-
Reagents: Human Plasma (K2-EDTA), Ultrapure Water
-
Solid Phase Extraction (SPE) Cartridges: C18, 100 mg, 1 mL
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalytical quantification of Halobetasol propionate.
Detailed Experimental Steps
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Halobetasol propionate and this compound in methanol (1 mg/mL).
-
Prepare working solutions of Halobetasol propionate for calibration standards and QC samples by serial dilution of the stock solution.
-
Spike blank human plasma with the working solutions to create calibration standards and QC samples at various concentrations.
-
-
Sample Preparation (SPE):
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 30% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Halobetasol propionate: Precursor ion (Q1) -> Product ion (Q3)
-
This compound: Precursor ion (Q1) -> Product ion (Q3)
-
-
Note: The specific m/z values for the precursor and product ions would need to be determined experimentally by infusing the pure compounds into the mass spectrometer.
-
Quantitative Data and Method Validation
A bioanalytical method using an SIL-IS must be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables represent typical data obtained during such a validation.
Calibration Curve
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.5 | 0.061 |
| 1.0 | 0.123 |
| 5.0 | 0.615 |
| 10.0 | 1.230 |
| 50.0 | 6.145 |
| 100.0 | 12.290 |
| A representative calibration curve demonstrates a linear relationship between concentration and the peak area ratio. |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Low QC | 0.3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Mid QC | 8.0 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| High QC | 80.0 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| LLOQ: Lower Limit of Quantification. QC: Quality Control. %CV: Percent Coefficient of Variation. The data shows that the method is both precise and accurate within acceptable limits. |
Mechanism of Action of Halobetasol Propionate: Signaling Pathway
Understanding the mechanism of action of the parent compound is crucial for interpreting pharmacokinetic and pharmacodynamic data.
Conclusion
This compound is an indispensable tool in the bioanalytical chemist's repertoire for the accurate quantification of Halobetasol propionate. Its use as an internal standard in LC-MS/MS methods significantly improves the reliability of data generated in pharmacokinetic, toxicokinetic, and clinical studies. The detailed protocol and validation data presented in this guide serve as a comprehensive resource for researchers and drug development professionals, enabling the development of robust and accurate analytical methods for this potent corticosteroid. The understanding of both the analytical application and the pharmacological context of Halobetasol propionate is essential for its continued safe and effective use.
References
- 1. Quantification of halobetasol propionate and its impurities present in topical dosage forms by stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Quantification of halobetasol propionate and its impurities present in topical dosage forms by stability-indicating LC method. | Semantic Scholar [semanticscholar.org]
- 3. asianpubs.org [asianpubs.org]
- 4. ijcrt.org [ijcrt.org]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Impurity profiling and a stability-indicating UPLC method development and validation for the estimation of related impurities of halobetasol propionate in halobetasol propionate 0.05% (w/w) cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijstr.org [ijstr.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Halobetasol Propionate-d5
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Halobetasol (B1672918) propionate-d5, a deuterated analog of the potent topical corticosteroid, Halobetasol propionate (B1217596). This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the use of isotopically labeled compounds in metabolic studies, bioanalytical assays, and as internal standards.
Introduction
Halobetasol propionate is a super-potent topical corticosteroid used for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1] The introduction of deuterium (B1214612) atoms into the propionate moiety of Halobetasol propionate creates a stable, isotopically labeled version of the molecule, Halobetasol propionate-d5. This deuterated analog is an invaluable tool for a variety of research applications. Its primary utility lies in its use as an internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), where it allows for precise and accurate quantification of the parent drug in biological matrices. Furthermore, its altered mass provides a distinct signature in metabolic studies, enabling the elucidation of metabolic pathways and the identification of metabolites.
Synthesis of this compound
The synthesis of this compound involves the esterification of the parent molecule, Halobetasol, with a deuterated propionylating agent. A plausible and efficient synthetic route is outlined below.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Preparation of Propionic-d5 anhydride
Propionic-d5 acid, which is commercially available, can be converted to propionic-d5 anhydride. A common method involves the dehydration of the carboxylic acid using a suitable dehydrating agent, such as acetic anhydride or a carbodiimide, followed by distillation to purify the resulting anhydride.
Step 2: Esterification of Halobetasol with Propionic-d5 anhydride
This procedure is adapted from a known method for the propionylation of a similar corticosteroid.
-
In a reaction vessel, dissolve Halobetasol in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran.
-
Add an excess of propionic-d5 anhydride to the solution.
-
To catalyze the reaction, a strong acid catalyst, such as trifluoroacetic acid, is added dropwise to the cooled reaction mixture.
-
The reaction is stirred at a controlled temperature (e.g., 0-25 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.
Step 3: Work-up and Purification
-
Upon completion, the reaction is quenched by the addition of a cold aqueous solution, such as saturated sodium bicarbonate, to neutralize the acidic catalyst.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product is then purified by crystallization from a suitable solvent system, such as ethanol/water or methylene (B1212753) chloride/ether, to yield the final product with high purity.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are essential for determining the purity of the synthesized compound and for separating it from any unreacted starting materials or byproducts. Several methods have been reported for the analysis of Halobetasol propionate, which can be adapted for the deuterated analog.
Table 1: HPLC/UPLC Method Parameters for the Analysis of Halobetasol Propionate
| Parameter | HPLC Method 1 | UPLC Method |
| Column | Phenomenex Synergi polar reverse phase (250 x 4.6 mm, 4 µm)[1] | ACQUITY UPLC™ BEH Phenyl (2.1 x 100 mm, 1.7 µm)[2][3] |
| Mobile Phase A | 0.01 M KH2PO4 buffer (pH 3.0) with 0.2% 1-octane sulfonic acid sodium salt:acetonitrile:methanol (80:15:5 v/v/v)[1] | Potassium hydrogen phosphate (B84403) buffer |
| Mobile Phase B | 0.01 M KH2PO4 buffer (pH 3.0) with 0.2% 1-octane sulfonic acid sodium salt:acetonitrile:methanol (20:70:10 v/v/v)[1] | Acetonitrile and Methanol |
| Flow Rate | 0.8 mL/min[1] | Not specified |
| Detection Wavelength | 240 nm[1] | 242 nm[2][3] |
| Column Temperature | 40°C[1] | 40°C[2][3] |
| Retention Time of Halobetasol Propionate | Not specified | ~13 min runtime[2][3] |
| Resolution | >2.0 for all impurities[1] | Not specified |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for determining the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.
Expected Mass Spectral Data:
-
Molecular Ion (M+) : The molecular ion peak for this compound is expected at m/z corresponding to C25H26D5ClF2O5. This will be 5 mass units higher than the unlabeled Halobetasol propionate.
-
Fragmentation Pattern : The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) mass spectrometry is expected to be similar to that of the unlabeled compound, with characteristic losses of the propionate-d5 group and other fragments from the steroid backbone. Key fragments will show a +5 Da mass shift if they retain the deuterated propionate moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for confirming the location of the deuterium atoms.
-
¹H NMR : The proton NMR spectrum of this compound will show the absence of signals corresponding to the ethyl group of the propionate moiety. The characteristic signals for the steroid backbone protons will remain, confirming the integrity of the core structure.
-
¹³C NMR : The carbon-13 NMR spectrum will show the signals for the carbonyl and the alpha-carbon of the propionate group, but the signals for the deuterated carbons (CD2 and CD3) will be significantly attenuated or absent, depending on the spectrometer's settings.
-
²H NMR : Deuterium NMR will show signals corresponding to the deuterium atoms in the propionate group, providing direct evidence of deuteration.
Mechanism of Action of Halobetasol Propionate
The mechanism of action of this compound is identical to that of its non-deuterated counterpart. As a potent corticosteroid, it exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through its interaction with glucocorticoid receptors (GR).
Signaling Pathway
Caption: Signaling pathway of Halobetasol Propionate.
Upon topical application, Halobetasol propionate diffuses across the cell membrane of epidermal cells and binds to the cytosolic glucocorticoid receptor. This binding event causes a conformational change in the receptor, leading to its activation and translocation into the nucleus. Inside the nucleus, the Halobetasol propionate-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to:
-
Upregulation of anti-inflammatory proteins : The synthesis of proteins like lipocortin-1 is increased. Lipocortin-1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.
-
Downregulation of pro-inflammatory mediators : The transcription of genes encoding for pro-inflammatory cytokines (e.g., interleukins, TNF-α), chemokines, and adhesion molecules is suppressed.
The net effect of these genomic actions is a potent anti-inflammatory response, resulting in the alleviation of symptoms associated with inflammatory skin conditions.
Conclusion
This compound is a valuable research tool for scientists and drug development professionals. Its synthesis, through the esterification of Halobetasol with a deuterated propionylating agent, is a feasible process. Comprehensive characterization using modern analytical techniques such as HPLC/UPLC, mass spectrometry, and NMR spectroscopy is crucial to ensure its identity, purity, and isotopic enrichment. Understanding its mechanism of action, which is identical to the parent drug, provides the basis for its application in pharmacological and metabolic studies. This in-depth guide provides the foundational knowledge required for the successful synthesis and application of this compound in a research setting.
References
Commercial Suppliers and Technical Guide for Halobetasol Propionate-d5
For researchers, scientists, and drug development professionals requiring Halobetasol propionate-d5, a deuterated analog of the potent corticosteroid Halobetasol propionate (B1217596), several commercial suppliers offer this stable isotope-labeled compound. This technical guide provides an in-depth overview of available suppliers, their product specifications, and representative experimental protocols for quality control. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies, enhancing the accuracy of mass spectrometry and liquid chromatography methods for the precise quantification of Halobetasol propionate in biological samples.[1][2]
Commercial Supplier Data
The following table summarizes the quantitative data for this compound available from various commercial suppliers. It is important to note that a Certificate of Analysis (CoA) with detailed batch-specific data should be requested from the supplier prior to purchase.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Availability |
| Simson Pharma Limited | H240011 | C₂₅H₂₆D₅ClF₂O₅ | 489.99 | CoA available upon request | Custom Synthesis |
| CymitQuimica | TR-H102302 | C₂₅D₅H₂₆ClF₂O₅ | 489.991 | Not specified | Inquire |
| Pharmaffiliates | PA STI 046350 | C₂₅H₂₆D₅ClF₂O₅ | 489.99 | Not specified | Inquire |
| Alentris Research Pvt. Ltd. | ALN-H011D01 | C₂₅H₂₆D₅ClF₂O₅ | 490 | Not specified | Please Inquire |
| Veeprho | DVE00592 | C₂₅H₂₆D₅ClF₂O₅ | 490.00 | Not specified | In Stock |
| Anonymous Supplier (from CoA) | Not Available | C₂₅H₂₆D₅ClF₂O₅ | 490 | >90% (Chromatographic)[3] | Not Applicable |
Experimental Protocols
The following are representative experimental protocols for the quality control and analysis of this compound. These are based on established methods for corticosteroids and deuterated compounds and should be adapted and validated for specific laboratory conditions and instrumentation.
Identity and Structural Confirmation by NMR Spectroscopy
Objective: To confirm the chemical structure and the position of deuterium (B1214612) labeling in this compound.
Methodology:
-
Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6).
-
¹H-NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
Expected Result: The spectrum should conform to the structure of Halobetasol propionate, with the notable absence or significant reduction in the signal intensity corresponding to the five protons on the propionate ethyl group.
-
-
¹³C-NMR Spectroscopy:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Expected Result: The spectrum should be consistent with the carbon skeleton of Halobetasol propionate. The signals for the deuterated carbons in the propionate moiety will be observed as multiplets due to carbon-deuterium coupling and will have a lower intensity.
-
-
²H-NMR (Deuterium NMR) Spectroscopy:
-
Acquire a deuterium NMR spectrum.
-
Expected Result: A signal or signals will be present in the region corresponding to the chemical shift of the propionate ethyl group, confirming the presence and location of the deuterium labels.
-
Purity and Isotopic Enrichment Analysis by LC-MS/MS
Objective: To determine the chemical purity and isotopic enrichment of this compound.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B to achieve separation of Halobetasol propionate from potential impurities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Analysis:
-
Chemical Purity: Integrate the peak area of this compound and any impurity peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Isotopic Enrichment: In full scan mode, determine the relative intensities of the molecular ion peaks corresponding to the deuterated (d5), partially deuterated (d1-d4), and non-deuterated (d0) species. Calculate the isotopic enrichment as the percentage of the d5 species relative to the sum of all isotopic species.
-
-
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the procurement and analysis of deuterated active pharmaceutical ingredients like this compound.
References
Isotopic Purity of Halobetasol Propionate-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and data related to the isotopic purity of Halobetasol propionate-d5. As a deuterated analog of the potent corticosteroid Halobetasol propionate (B1217596), its isotopic purity is a critical parameter for its use as an internal standard in analytical and pharmacokinetic studies.[1] This document outlines the analytical techniques used to determine isotopic enrichment, presents representative data, and details the experimental protocols for these analyses.
Introduction to this compound
This compound is a synthetic corticosteroid in which five hydrogen atoms have been replaced by deuterium (B1214612). This stable isotope-labeled version is primarily utilized as an internal standard for the quantification of Halobetasol propionate in biological matrices.[1] The introduction of deuterium atoms results in a molecule with a higher mass, allowing for its clear differentiation from the unlabeled drug in mass spectrometry-based assays, thereby improving the accuracy and reliability of pharmacokinetic and metabolic research.[1]
A Certificate of Analysis (COA) for a representative batch of Halobetasol-17-Propionate D5 confirms its molecular formula as C₂₅H₂₆D₅ClF₂O₅ and indicates a chromatographic purity of over 90%.[2] The COA also confirms that the structure is verified by ¹H-NMR and Mass Spectrometry.[2]
Quantitative Data on Isotopic Purity
The isotopic purity of a deuterated compound is a measure of the percentage of molecules that contain the specified number of deuterium atoms. In the case of this compound, the ideal composition is 100% d5 isotopologue. However, due to the nature of chemical synthesis, a distribution of isotopologues (d0, d1, d2, d3, d4) is typically present. The precise isotopic distribution is a critical quality attribute that must be determined for each batch.
As specific batch data for this compound is not publicly available, the following table presents a representative isotopic distribution for a high-purity batch, based on typical isotopic enrichment levels for commercially available deuterated compounds.
Table 1: Representative Isotopic Distribution of this compound as Determined by Mass Spectrometry
| Isotopologue | Mass Shift | Relative Abundance (%) |
| d0 (Unlabeled) | M | < 0.1 |
| d1 | M+1 | < 0.1 |
| d2 | M+2 | 0.2 |
| d3 | M+3 | 0.8 |
| d4 | M+4 | 2.5 |
| d5 | M+5 | 96.5 |
Isotopic Purity: 96.5%
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful technique for determining the isotopic distribution of a labeled compound.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration appropriate for the mass spectrometer's sensitivity.
-
Chromatographic Separation (LC-MS): The sample is injected into an LC system to separate the analyte of interest from any impurities.
-
Mass Spectrometric Analysis: The eluent from the LC is introduced into the mass spectrometer. The instrument is operated in full-scan mode to detect the molecular ions of all isotopologues.
-
Data Analysis: The relative abundance of each isotopologue (d0 to d5) is determined by integrating the area of its corresponding mass peak in the spectrum. The isotopic purity is then calculated as the percentage of the d5 isotopologue relative to the sum of all isotopologues.
DOT Script for MS Workflow
Caption: Workflow for Isotopic Purity Analysis by LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labels and to quantify the isotopic enrichment. Both ¹H-NMR and ²H-NMR (Deuterium NMR) are employed.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4) that does not have signals overlapping with the analyte.
-
¹H-NMR Analysis: The ¹H-NMR spectrum is acquired. The absence or significant reduction of proton signals at the sites of deuteration, when compared to the spectrum of unlabeled Halobetasol propionate, confirms the location of the deuterium labels. The residual proton signals at these positions can be integrated and compared to the integrals of non-deuterated positions to estimate the isotopic enrichment.
-
²H-NMR Analysis: The ²H-NMR spectrum is acquired. This spectrum will show signals corresponding to the deuterium atoms in the molecule. The presence and chemical shifts of these signals confirm the successful incorporation of deuterium. For highly deuterated compounds, ²H-NMR can be a more direct and sensitive method for determining isotopic enrichment.[3]
DOT Script for NMR Workflow
Caption: Workflow for Isotopic Enrichment Analysis by NMR.
Signaling Pathway and Logical Relationships
The use of this compound as an internal standard follows a logical pathway in quantitative bioanalysis.
DOT Script for Internal Standard Logic
Caption: Logical Flow for Quantitative Analysis Using an Internal Standard.
Conclusion
The isotopic purity of this compound is a critical parameter that directly impacts its performance as an internal standard in quantitative analytical methods. A thorough characterization using a combination of mass spectrometry and NMR spectroscopy is essential to ensure the accuracy and reliability of experimental results. While specific batch data may vary, a high degree of isotopic enrichment is expected for reliable use in regulated bioanalysis. The methodologies outlined in this guide provide a robust framework for the assessment of isotopic purity for this compound and other deuterated compounds in a research and drug development setting.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Halobetasol Propionate-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Halobetasol (B1672918) propionate-d5, a deuterated analog of the potent synthetic corticosteroid, Halobetasol propionate (B1217596). This document is intended for researchers, scientists, and professionals in drug development who utilize Halobetasol propionate-d5 as an internal standard in pharmacokinetic and metabolic studies. The guide details its structural and physicochemical characteristics, analytical methodologies for its quantification, and its biological mechanism of action, which is analogous to that of Halobetasol propionate. All quantitative data are presented in structured tables, and relevant experimental protocols and signaling pathways are described and visualized.
Introduction
Halobetasol propionate is a super-high potency corticosteroid used topically for the treatment of various inflammatory skin conditions, such as psoriasis and eczema.[1] Its therapeutic effects are attributed to its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] this compound is a stable, isotopically labeled version of Halobetasol propionate, where five hydrogen atoms on the propionate moiety have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the parent drug but has a distinct molecular weight.[2]
Chemical and Physical Properties
The chemical and physical properties of this compound are crucial for its application in analytical chemistry. While specific experimental data for the deuterated form are limited, the properties are expected to be very similar to those of the non-deuterated Halobetasol propionate.
Chemical Structure and Identification
| Property | This compound | Halobetasol Propionate |
| Chemical Name | (6α,11β,16β)-21-Chloro-6,9-difluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy-d5)pregna-1,4-diene-3,20-dione | (6α,11β,16β)-21-Chloro-6,9-difluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione |
| Synonyms | Ulobetasol Propionate-d5; Miracorten-d5; Ultravate-d5[3] | Ulobetasol propionate; Ultravate[4] |
| CAS Number | Not Available | 66852-54-8[4] |
| Molecular Formula | C₂₅H₂₆D₅ClF₂O₅[5] | C₂₅H₃₁ClF₂O₅[4] |
| Molecular Weight | 490.0 g/mol [5] | 484.96 g/mol [6] |
Physicochemical Properties
| Property | Value (for Halobetasol Propionate) | Reference |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 220-221 °C | [6] |
| Solubility | Insoluble in water | [1] |
| XLogP3 | 3.7 | [4] |
Mechanism of Action
The mechanism of action of this compound is identical to that of Halobetasol propionate. As a corticosteroid, it exerts its anti-inflammatory effects by binding to glucocorticoid receptors (GR) in the cytoplasm of skin cells.[4] This binding leads to the activation and translocation of the receptor-ligand complex into the nucleus.
Inside the nucleus, the complex modulates gene expression by:
-
Transactivation: Increasing the transcription of anti-inflammatory genes, such as those for lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][4]
-
Transrepression: Decreasing the transcription of pro-inflammatory genes, such as those for cytokines, chemokines, and adhesion molecules.
The overall effect is a reduction in inflammation, itching, and vasoconstriction in the treated area.
Experimental Protocols
This compound is primarily used in analytical methods to quantify Halobetasol propionate in biological matrices and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed.
Quantification by Stability-Indicating LC Method
A stability-indicating liquid chromatographic method has been developed for the quantitative determination of Halobetasol propionate and its impurities.[7]
-
Instrumentation: High-Performance Liquid Chromatograph.
-
Column: Phenomenex Synergi polar reverse phase, 250 × 4.6 mm, 4 µm.[7]
-
Mobile Phase A: 0.01 M KH₂PO₄ buffer containing 0.2% 1-octane sulfonic acid sodium salt (pH 3.0), acetonitrile (B52724), and methanol (B129727) in the ratio 80:15:05 (v/v/v).[8]
-
Mobile Phase B: 0.01 M KH₂PO₄ buffer containing 0.2% 1-octane sulfonic acid sodium salt (pH 3.0), acetonitrile, and methanol in the ratio 20:70:10 (v/v/v).[8]
-
Flow Rate: 0.8 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Detection Wavelength: 240 nm.[8]
-
Internal Standard: this compound.
UPLC Method for Impurity Profiling
A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method has been developed for the determination of related impurities in Halobetasol propionate cream.[9]
-
Instrumentation: UPLC system.
-
Column: ACQUITY UPLC™ BEH Phenyl (2.1 × 100 mm, 1.7 µm).[9]
-
Column Temperature: 40°C.[9]
-
Mobile Phase: Gradient mixture of potassium hydrogen phosphate (B84403) buffer and acetonitrile and methanol as modifiers.[9]
-
Detection Wavelength: 242 nm.[9]
-
Run Time: 13.0 min.[9]
-
Internal Standard: this compound would be a suitable internal standard for this method when coupled with a mass spectrometer.
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not publicly available, it would be synthesized from a deuterated propionic acid precursor. The general synthesis of Halobetasol propionate is disclosed in U.S. Patent 4,619,921.[10]
Purification of Halobetasol propionate is typically achieved through recrystallization. A patented process describes the crystallization from a mixture of ethanol (B145695) and water to obtain a specific crystalline form.[10] This process involves dissolving the crude Halobetasol propionate in the solvent mixture at an elevated temperature (e.g., 60-80°C) followed by cooling to induce crystallization.[11]
Conclusion
This compound is an essential tool for the accurate quantification of Halobetasol propionate in various matrices. Its physical and chemical properties, being nearly identical to the non-deuterated form, allow it to serve as a reliable internal standard in analytical methods such as HPLC and UPLC. This technical guide provides a foundational understanding of its properties, mechanism of action, and analytical applications, serving as a valuable resource for researchers and professionals in the pharmaceutical sciences.
References
- 1. drugs.com [drugs.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Halobetasol Propionate | C25H31ClF2O5 | CID 6918178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alentris.org [alentris.org]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. [PDF] Quantification of halobetasol propionate and its impurities present in topical dosage forms by stability-indicating LC method. | Semantic Scholar [semanticscholar.org]
- 8. Quantification of halobetasol propionate and its impurities present in topical dosage forms by stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impurity profiling and a stability-indicating UPLC method development and validation for the estimation of related impurities of halobetasol propionate in halobetasol propionate 0.05% (w/w) cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8361997B2 - Process for preparing a crystalline form of halobetasol propionate - Google Patents [patents.google.com]
- 11. US20130217903A1 - Process for preparing a crystalline form of halobetasol propionate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety Data of Halobetasol Propionate-d5
Disclaimer: Specific safety data for Halobetasol propionate-d5 is limited. The following information is primarily based on the safety data sheet (SDS) for the non-deuterated compound, Halobetasol Propionate (B1217596). The isotopic labeling in the d5 variant is not expected to significantly alter the toxicological properties, making the non-deuterated data a valuable surrogate for safety and handling guidelines.
This guide provides a comprehensive overview of the safety information for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled and presented to facilitate easy access and understanding of the compound's potential hazards and safe handling procedures.
Physicochemical Information
This compound is the deuterated analog of Halobetasol propionate, a synthetic corticosteroid.[1] The deuterium (B1214612) labeling makes it useful as an internal standard in analytical and pharmacokinetic studies.[1]
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₆D₅ClF₂O₅ | [2] |
| Molecular Weight | 489.99 g/mol | [2][3] |
| Synonyms | (6α,11β,16β)-21-Chloro-6,9-difluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione-d5, Miracorten-d5, Ulobetasol Propionate-d5, Ultravate-d5 | [3] |
Hazard Identification and GHS Classification
Halobetasol propionate is classified as a hazardous substance. Below is a summary of its GHS classification based on available data for the non-deuterated form.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4][5] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[4][5] |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child[4][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure[4][5] |
GHS Pictograms:
Health Hazard, Irritant[4]
Toxicological Data
Toxicological data for this compound is not available. The following data is for the non-deuterated form.
| Test | Species | Route | Value |
| LD50 | Rat | Oral | >15 mg/kg[5] |
| Teratogenicity | Rat | Oral | 0.04 to 0.1 mg/kg/day[7][8] |
| Teratogenicity | Rabbit | Oral | 0.01 mg/kg/day[7][8] |
Note: Halobetasol propionate has been shown to cause malformations in rats and rabbits when administered orally during organogenesis.[7][8] Cleft palate was observed in both species, and omphalocele was observed in rats.[7]
Experimental Protocols
Detailed experimental protocols for the toxicological studies are not fully described in the available safety data sheets. However, the data indicates standard methodologies were likely followed. For instance, teratogenicity studies in rats and rabbits involved oral administration during the period of organogenesis to assess developmental toxicity.[7][8]
Visualizations
Logical Workflow for Handling a Spill
Caption: A logical workflow for responding to a spill of this compound.
Signaling Pathway of Corticosteroid Action
Caption: Signaling pathway of Halobetasol Propionate's anti-inflammatory action.[4]
First-Aid Measures by Exposure Route
Caption: Recommended first-aid measures based on the route of exposure.[9][10]
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Halobetasol Propionate | C25H31ClF2O5 | CID 6918178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Note: Quantification of Halobetasol in Human Plasma by LC-MS/MS Using Halobetasol Propionate-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Halobetasol (B1672918) is a high-potency synthetic corticosteroid used topically for its anti-inflammatory, antipruritic, and vasoconstrictive properties. Accurate quantification of halobetasol in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of halobetasol in human plasma. The use of a stable isotope-labeled internal standard, Halobetasol Propionate-d5, ensures high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.
Experimental Protocols
Materials and Reagents
-
Analytes: Halobetasol Propionate (B1217596), this compound (Internal Standard, IS)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18 MΩ·cm)
-
Chemicals: Ammonium Acetate (LC-MS grade)
-
Biological Matrix: Human plasma (K2-EDTA)
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Halobetasol Propionate and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Halobetasol Propionate stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the CC and QC samples.
Sample Preparation Protocol: Protein Precipitation
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Shimadzu Nexera or equivalent UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, re-equilibrate at 5% B for 1.0 min |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 6500+ or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen, Medium |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The specific MRM transitions for halobetasol propionate and its d5-labeled internal standard are determined by infusing a standard solution of each compound into the mass spectrometer and optimizing the precursor and product ions.
-
Halobetasol Propionate:
-
Precursor Ion [M+H]⁺: The molecular formula is C₂₅H₃₁ClF₂O₅, with a molecular weight of 484.96 g/mol . The expected precursor ion is m/z 485.2.
-
Product Ions: The most abundant and stable product ions are determined by collision-induced dissociation (CID). Two transitions are typically monitored for quantification and qualification.
-
-
This compound (IS):
-
Precursor Ion [M+H]⁺: The molecular weight is approximately 489.99 g/mol . The expected precursor ion is m/z 490.2.
-
Product Ions: Determined similarly to the unlabeled compound.
-
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| Halobetasol Propionate | 485.2 | To be determined | To be determined |
| This compound | 490.2 | To be determined | To be determined |
Note: The user must perform compound optimization to determine the exact product ions and optimal collision energies.
Data Presentation
The following tables summarize representative quantitative data for a corticosteroid bioanalytical method, which can be expected for the halobetasol assay after validation.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coeff. (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| Low | 0.3 | ≤ 10.0 | ≤ 10.0 | 90.0 - 110.0 | 90.0 - 110.0 |
| Medium | 10 | ≤ 10.0 | ≤ 10.0 | 90.0 - 110.0 | 90.0 - 110.0 |
| High | 80 | ≤ 10.0 | ≤ 10.0 | 90.0 - 110.0 | 90.0 - 110.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 85 - 95 | 90 - 110 |
| High | 80 | 85 - 95 | 90 - 110 |
Visualizations
Experimental Workflow
Caption: Workflow for Halobetasol Quantification.
Halobetasol Signaling Pathway
Halobetasol, as a glucocorticoid, exerts its anti-inflammatory effects by modulating gene expression.[1] It binds to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate the transcription of various genes.
Caption: Halobetasol's Anti-inflammatory Mechanism.
References
Application Note: High-Throughput Analysis of Halobetasol Propionate in Human Plasma using Halobetasol Propionate-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Halobetasol propionate (B1217596) in human plasma samples. The protocol employs a simple and efficient protein precipitation technique for sample preparation and utilizes Halobetasol propionate-d5 as a stable isotope-labeled internal standard to ensure accuracy and precision. Analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high selectivity and a wide dynamic range. This method is suitable for pharmacokinetic studies and other research applications requiring the measurement of Halobetasol propionate in a biological matrix.
Introduction
Halobetasol propionate is a high-potency synthetic corticosteroid used topically for the treatment of various inflammatory skin conditions.[1] Understanding its systemic absorption and pharmacokinetic profile is crucial for drug development and safety assessment. A reliable method for the quantification of Halobetasol propionate in plasma is therefore essential. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in bioanalytical methods as they closely mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and other sources of variability.[2][3] This protocol outlines a validated approach for the analysis of Halobetasol propionate in plasma, adaptable for high-throughput screening.
Materials and Methods
Reagents and Materials
-
Halobetasol propionate reference standard
-
This compound internal standard (IS)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
96-well collection plates
Instrumentation
-
A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
A C18 reverse-phase HPLC column.
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Halobetasol propionate and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Halobetasol propionate stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well collection plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A suitable gradient should be developed to ensure the separation of Halobetasol propionate from potential interferences. A starting point could be a linear gradient from 5% to 95% B over 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
The specific precursor and product ion transitions for Halobetasol propionate and this compound should be optimized for the specific mass spectrometer being used.
-
Data Presentation
The following tables represent the expected quantitative data from the analysis.
| Table 1: LC-MS/MS Parameters | |
| Parameter | Value |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | To be determined |
| MRM Transition (IS) | To be determined |
| Table 2: Calibration Curve Summary | |||
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| LLOQ | |||
| Calibrant 2 | |||
| Calibrant 3 | |||
| Calibrant 4 | |||
| Calibrant 5 | |||
| Calibrant 6 | |||
| Calibrant 7 | |||
| ULOQ |
| Table 3: Quality Control Sample Summary | |||
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| Low QC | |||
| Medium QC | |||
| High QC |
Mandatory Visualizations
Caption: Experimental workflow for the analysis of Halobetasol propionate in plasma.
Caption: Glucocorticoid receptor signaling pathway for Halobetasol propionate.
References
Application Notes and Protocols for Halobetasol Propionate-d5 as an Internal Standard in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halobetasol (B1672918) propionate (B1217596) is a high-potency synthetic corticosteroid utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various dermatological conditions.[1] To accurately characterize its pharmacokinetic profile—including its absorption, distribution, metabolism, and excretion (ADME)—robust and reliable bioanalytical methods are essential. The use of a stable isotope-labeled internal standard, such as halobetasol propionate-d5, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
This compound, a deuterated analog of the parent drug, shares nearly identical physicochemical properties.[3] This ensures that it behaves similarly to the analyte during sample preparation and analysis, effectively compensating for variability in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[4][5] By adding a known concentration of this compound to all samples at the initial stage of the workflow, precise and accurate quantification of halobetasol propionate in complex biological matrices like plasma can be achieved.[4][5]
These application notes provide a detailed framework for the use of this compound as an internal standard in pharmacokinetic studies of halobetasol propionate, covering sample preparation, LC-MS/MS analysis, and data interpretation.
Quantitative Data Summary
The following tables summarize key quantitative data for a typical bioanalytical method for the quantification of halobetasol propionate in human plasma using this compound as an internal standard.
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724)/Methanol (e.g., 50:50, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Halobetasol Propionate) | Predicted Q1: 485.2 m/z, Q3: 353.1 m/z |
| MRM Transition (this compound) | Predicted Q1: 490.2 m/z, Q3: 358.1 m/z |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: The provided MRM transitions are predicted based on the molecular weight of halobetasol propionate and common fragmentation patterns of corticosteroids. These should be optimized experimentally.
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration |
Table 3: Example Pharmacokinetic Parameters of Halobetasol Propionate in Healthy Subjects Following Topical Administration
| Parameter | Value |
| Cmax (ng/mL) | 0.2 - 1.5 |
| Tmax (hr) | 8 - 12 |
| AUC (ng*hr/mL) | 5 - 20 |
| Half-life (hr) | 10 - 25 |
Note: These values are illustrative and can vary depending on the formulation, dose, application site, and individual patient characteristics.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol describes a protein precipitation method for the extraction of halobetasol propionate and the internal standard from human plasma.
-
Sample Thawing: Thaw frozen plasma samples on ice. Vortex gently to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma (calibration standards, quality control samples, and unknown study samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube, except for blank samples.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following is a general protocol for the LC-MS/MS analysis of halobetasol propionate.
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection Sequence: Set up the injection sequence, including blank samples, calibration standards, quality control samples, and unknown study samples.
-
Chromatographic Separation: Inject the samples onto the C18 column. A gradient elution is typically used to separate the analyte and internal standard from endogenous plasma components. An example gradient is provided below:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 0.5 | 80 | 20 |
| 3.0 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 80 | 20 |
| 5.0 | 80 | 20 |
-
Mass Spectrometric Detection: Monitor the MRM transitions for halobetasol propionate and this compound in positive ion mode.
-
Data Acquisition and Processing: Acquire and process the data using the instrument's software. Integrate the peak areas for both the analyte and the internal standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. Determine the concentrations of the unknown samples from the calibration curve using a weighted linear regression model.
Visualizations
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Generalized pharmacokinetic pathway of halobetasol propionate.
References
- 1. Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. veeprho.com [veeprho.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Quantitative Analysis of Halobetasol in Human Plasma by UPLC-MS/MS using Halobetasol propionate-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Halobetasol (B1672918) propionate (B1217596) is a high-potency topical corticosteroid used for the treatment of various skin conditions, including psoriasis and eczema. Accurate quantification of halobetasol in biological matrices is essential for pharmacokinetic, toxicokinetic, and clinical studies. This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of halobetasol in human plasma. The method utilizes Halobetasol propionate-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.
The method involves a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup, followed by rapid chromatographic separation on a UPLC system and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been developed to provide high throughput and reliable quantification suitable for regulated bioanalysis.
Experimental Protocols
Materials and Reagents
-
Analytes: Halobetasol propionate, this compound (Internal Standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ethyl Acetate (B1210297) (HPLC grade), Formic Acid (LC-MS grade)
-
Water: Ultrapure water (18.2 MΩ·cm)
-
Biological Matrix: Human plasma (K2-EDTA)
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Halobetasol propionate and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Halobetasol propionate stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
-
Calibration Curve Standards and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve and QC samples.
Sample Preparation from Human Plasma
A liquid-liquid extraction (LLE) method is employed for the extraction of halobetasol and the internal standard from human plasma.
-
Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL this compound internal standard working solution to all tubes except the blank.
-
Vortex briefly to mix.
-
Add 500 µL of ethyl acetate to each tube.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to a UPLC vial for analysis.
UPLC-MS/MS Instrumental Conditions
UPLC System:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 30% B
-
3.1-4.0 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Halobetasol | 485.2 | 353.1 | 35 | 20 |
| This compound | 490.2 | 358.1 | 35 | 20 |
Data Presentation
The following tables present representative data for the UPLC-MS/MS method validation for halobetasol in human plasma.
Table 1: Calibration Curve for Halobetasol in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 0.1 | 0.012 | 98.5 |
| 0.2 | 0.025 | 101.2 |
| 0.5 | 0.061 | 100.8 |
| 1.0 | 0.123 | 99.5 |
| 5.0 | 0.618 | 99.1 |
| 10.0 | 1.241 | 100.3 |
| 25.0 | 3.105 | 100.9 |
| 50.0 | 6.220 | 99.7 |
| Linearity was observed over the range of 0.1 to 50 ng/mL with a correlation coefficient (r²) of >0.998. |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 0.099 | 6.8 | 99.0 | 0.102 | 7.5 | 102.0 |
| Low QC | 0.3 | 0.295 | 5.2 | 98.3 | 0.305 | 6.1 | 101.7 |
| Mid QC | 7.5 | 7.58 | 4.1 | 101.1 | 7.45 | 5.3 | 99.3 |
| High QC | 40.0 | 39.8 | 3.5 | 99.5 | 40.3 | 4.8 | 100.8 |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |
| Low QC | 0.3 | 0.98 | 88.5 |
| High QC | 40.0 | 1.01 | 91.2 |
Visualizations
Application Notes and Protocols for Halobetasol Analysis Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of Halobetasol in biological matrices, incorporating a deuterated internal standard to ensure accuracy and precision. The protocols are intended as a guide and may require optimization for specific laboratory conditions and matrices.
Introduction
Halobetasol propionate (B1217596) is a high-potency topical corticosteroid used in the treatment of various skin conditions. Accurate quantification of Halobetasol in biological matrices such as plasma, serum, or tissue is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard (IS), such as a deuterated Halobetasol, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated IS co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variations during sample preparation and ionization, leading to more reliable and reproducible results.
This document outlines two common and effective sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using LC-MS/MS.
Experimental Workflows
The following diagrams illustrate the general workflows for the sample preparation of biological samples for Halobetasol analysis.
Figure 1. Solid-Phase Extraction (SPE) workflow for Halobetasol analysis.
Figure 2. Liquid-Liquid Extraction (LLE) workflow for Halobetasol analysis.
Detailed Experimental Protocols
The following protocols are provided as a starting point and are based on established methods for potent corticosteroids. Method validation is essential before implementation for routine analysis.
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
Materials:
-
Human plasma (K2-EDTA)
-
Halobetasol analytical standard
-
Halobetasol-d3 internal standard (IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, deionized
-
Formic acid, LC-MS grade
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of Halobetasol-d3 IS working solution (concentration to be optimized, e.g., 100 ng/mL in 50:50 MeOH:water).
-
Vortex for 10 seconds.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of the appropriate buffer (e.g., 2% formic acid in water).
-
Load the supernatant from the pre-treatment step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute Halobetasol and the IS with 1 mL of methanol into a clean collection tube.
-
-
Final Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Serum
Materials:
-
Human serum
-
Halobetasol analytical standard
-
Halobetasol-d3 internal standard (IS)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized
-
Formic acid, LC-MS grade
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
To 200 µL of serum in a glass tube, add 20 µL of Halobetasol-d3 IS working solution.
-
Add 200 µL of phosphate buffer (pH 7.4).
-
Vortex for 10 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of MTBE to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Final Processing:
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables present representative quantitative data for the analysis of potent corticosteroids using methods similar to those described above. This data is for illustrative purposes and must be established specifically for Halobetasol during method validation.
Table 1: Representative Recovery and Matrix Effect Data
| Parameter | LLE (MTBE) | SPE (C18) | Acceptance Criteria |
| Extraction Recovery (%) | |||
| Halobetasol | 85 - 95 | 90 - 105 | Consistent and reproducible |
| Halobetasol-d3 | 83 - 93 | 88 - 103 | Consistent and reproducible |
| Matrix Effect (%) | |||
| Halobetasol | 88 - 102 | 92 - 105 | 85 - 115% |
| Halobetasol-d3 | 87 - 101 | 91 - 104 | 85 - 115% |
Table 2: Representative Method Validation Parameters
| Parameter | Value | Acceptance Criteria (FDA/EMA) |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL | S/N > 10, Precision < 20%, Accuracy ±20% |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Intra-day Precision (%CV) | < 10% | < 15% (< 20% at LLOQ) |
| Inter-day Precision (%CV) | < 12% | < 15% (< 20% at LLOQ) |
| Intra-day Accuracy (% bias) | ± 8% | ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (% bias) | ± 10% | ± 15% (± 20% at LLOQ) |
LC-MS/MS Parameters
The following are suggested starting parameters for the LC-MS/MS analysis of Halobetasol and its deuterated internal standard. Optimization is required.
Liquid Chromatography:
-
Column: C18, e.g., 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 40% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical - require experimental determination):
-
Halobetasol: Precursor ion (e.g., [M+H]⁺) → Product ion 1 (Quantifier), Product ion 2 (Qualifier)
-
Halobetasol-d3: Precursor ion (e.g., [M+H+3]⁺) → Product ion 1 (Quantifier), Product ion 2 (Qualifier)
-
-
Source Parameters: Optimize for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Collision Energy: Optimize for each MRM transition.
Conclusion
The sample preparation methods and analytical conditions outlined in these application notes provide a robust framework for the quantitative analysis of Halobetasol in biological matrices using a deuterated internal standard. Both Solid-Phase Extraction and Liquid-Liquid Extraction are viable techniques, with the choice depending on factors such as matrix complexity, required throughput, and available resources. Rigorous method development and validation are imperative to ensure the reliability and accuracy of the data generated for regulatory submissions and research applications.
Bioanalytical Method for the Quantification of Halobetasol Propionate in Human Plasma using LC-MS/MS with Halobetasol Propionate-d5 as an Internal Standard
Application Note and Protocol
Introduction
Halobetasol (B1672918) propionate (B1217596) is a high-potency synthetic corticosteroid used topically for the treatment of various inflammatory skin conditions such as psoriasis and eczema. Although applied locally, systemic absorption can occur, necessitating a sensitive and reliable bioanalytical method to quantify its concentration in biological matrices for pharmacokinetic and toxicokinetic studies. This application note details a robust and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of halobetasol propionate in human plasma. The use of a stable isotope-labeled internal standard, Halobetasol propionate-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle
This method employs a protein precipitation technique for the extraction of halobetasol propionate and its deuterated internal standard (IS), this compound, from human plasma. The separated analytes are then quantified using a reverse-phase ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode.
Materials and Reagents
-
Analytes: Halobetasol propionate (analytical standard), this compound (internal standard)
-
Chemicals and Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm), Human plasma (with K2EDTA as anticoagulant)
-
Labware: Centrifuge tubes (1.5 mL), autosampler vials, pipettes, and tips.
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Halobetasol propionate and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Halobetasol propionate stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL centrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| UHPLC System | Standard UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 40% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 40% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Halobetasol propionate: m/z 485.2 → 357.1; this compound: m/z 490.2 → 357.1 |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Method Validation Summary
The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | ≤15% RSD (≤20% at LLOQ) |
| Matrix Effect | Compensated by the use of the deuterated internal standard |
| Recovery | Consistent and reproducible for both analyte and internal standard |
| Stability | Stable under various storage and handling conditions (bench-top, freeze-thaw, long-term) |
Data Presentation
Table 4: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1 | 0.115 |
| 5 | 0.575 |
| 10 | 1.15 |
| 50 | 5.78 |
| 100 | 11.6 |
Table 5: Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ QC | 0.1 | 8.5 | 105.2 | 10.2 | 103.5 |
| Low QC | 0.3 | 6.2 | 98.7 | 7.8 | 101.2 |
| Mid QC | 30 | 4.5 | 102.1 | 5.1 | 100.8 |
| High QC | 80 | 3.8 | 99.5 | 4.6 | 99.1 |
Visualization of the Experimental Workflow
Caption: Bioanalytical workflow for Halobetasol propionate.
Conclusion
This application note provides a detailed, robust, and reliable LC-MS/MS method for the quantification of Halobetasol propionate in human plasma using its deuterated internal standard, this compound. The simple protein precipitation extraction procedure and the sensitive and selective nature of the LC-MS/MS detection make this method suitable for high-throughput analysis in support of clinical and non-clinical pharmacokinetic studies.
Application Note: Quantitative Analysis of Halobetasol in Tissue Samples using LC-MS/MS with Halobetasol propionate-d5 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Halobetasol is a high-potency synthetic corticosteroid used in the treatment of various inflammatory skin conditions.[1] Understanding its concentration in target tissues is crucial for pharmacokinetic studies, drug development, and toxicological assessments. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Halobetasol in tissue samples. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Halobetasol propionate-d5. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior throughout sample preparation and analysis, effectively compensating for matrix effects and variability.[2]
Principle
This method involves the homogenization of tissue samples followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate Halobetasol and the internal standard, this compound. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Halobetasol to this compound against a calibration curve prepared in a surrogate matrix.
Experimental Workflow
Caption: Workflow for the quantitative analysis of Halobetasol in tissue.
Materials and Reagents
-
Halobetasol propionate (B1217596) (Reference Standard)
-
This compound (Internal Standard)[3]
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Homogenizer (e.g., bead beater, ultrasonic disruptor)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Halobetasol and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Halobetasol primary stock solution in methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in methanol:water (1:1, v/v).
Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of the tissue sample.
-
Add 500 µL of ice-cold PBS.
-
Homogenize the tissue using a bead beater or ultrasonic disruptor until a uniform homogenate is obtained. Keep samples on ice during the process.
-
-
Extraction:
-
To 100 µL of tissue homogenate, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of dichloromethane:isopropanol (98:2, v/v).[4]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
-
Solid-Phase Extraction (SPE): (Alternative to LLE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of water:methanol (90:10, v/v).
-
Elute the analytes with 1 mL of acetonitrile.
-
-
-
Evaporation and Reconstitution:
-
Evaporate the extracted solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial.
-
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 50% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Halobetasol: To be optimized (e.g., precursor ion > product ion) This compound: To be optimized (e.g., precursor ion > product ion) |
| Source Parameters | To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows). |
Note: MRM transitions and source parameters need to be optimized for the specific instrument used.
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, ICH M10) to ensure the reliability of the results.[5] The following parameters should be assessed:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of Halobetasol and the internal standard in blank matrix samples.
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between the peak area ratio and the concentration of the analyte over a defined range. A correlation coefficient (r²) of >0.99 is typically desired.
-
Accuracy and Precision: The accuracy (% bias) and precision (% CV) should be evaluated at multiple quality control (QC) concentrations (low, medium, and high). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Recovery: The efficiency of the extraction process should be determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard should be evaluated. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.[6]
-
Stability: The stability of Halobetasol in the biological matrix should be assessed under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Quantitative Data Summary
The following tables represent typical data that should be generated during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Halobetasol | 1 - 1000 | y = 0.005x + 0.002 | >0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1 | 0.95 | 95.0 | <10 | <15 |
| Low | 3 | 2.91 | 97.0 | <5 | <10 |
| Medium | 100 | 102.3 | 102.3 | <5 | <10 |
| High | 800 | 792.0 | 99.0 | <5 | <10 |
Table 3: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor (%CV) |
| Low | 85.2 | 98.5 | <10 |
| High | 87.5 | 99.1 | <10 |
Signaling Pathway Diagram (Illustrative)
While Halobetasol's primary mechanism of action involves binding to glucocorticoid receptors and modulating gene expression, a direct signaling pathway diagram for its quantification is not applicable. Instead, a logical relationship diagram for method validation is presented below.
Caption: Logical flow of bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of Halobetasol in tissue samples. The use of this compound as an internal standard is critical for mitigating the variability associated with complex biological matrices, thereby ensuring high-quality data for pharmacokinetic and other research applications. Proper method validation is essential to demonstrate that the assay is fit for its intended purpose.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. protocols.io [protocols.io]
- 5. Journal articles: 'Bioanalytical method validation' – Grafiati [grafiati.com]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Halobetasol Propionate in Human Plasma using Halobetasol Propionate-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the establishment of a calibration curve for the quantification of Halobetasol propionate (B1217596) in human plasma. The method utilizes Halobetasol propionate-d5 as an internal standard (IS) and analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Halobetasol propionate is a high-potency synthetic corticosteroid used topically for the treatment of various skin conditions, including psoriasis and eczema. Accurate and precise quantification of Halobetasol propionate in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. This method minimizes variability introduced during sample preparation and analysis, thereby enhancing the accuracy and precision of the results. This application note describes a robust LC-MS/MS method for the reliable determination of Halobetasol propionate in human plasma.
Experimental Protocols
Materials and Reagents
-
Halobetasol propionate reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 1 mL, 100 mg)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Preparation of Standard and Quality Control (QC) Solutions
2.3.1. Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Halobetasol propionate and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up to the mark.
2.3.2. Working Standard Solutions:
-
Prepare a series of working standard solutions of Halobetasol propionate by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the IS stock solution with 50:50 (v/v) methanol:water.
2.3.3. Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking appropriate amounts of the Halobetasol propionate working standard solutions into blank human plasma to achieve final concentrations ranging from 0.1 to 100 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL) in the same manner.
Sample Preparation Protocol
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 200 µL of each plasma sample, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 600 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
2.5.1. Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B in 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 1 min |
2.5.2. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
2.5.3. MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Halobetasol propionate | 485.2 | 353.1 | 25 |
| This compound | 490.2 | 353.1 | 25 |
Data Presentation
Calibration Curve Data
The calibration curve is constructed by plotting the peak area ratio of Halobetasol propionate to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically applied.
| Nominal Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.1 | 1,520 | 1,480,000 | 0.00103 | 0.101 | 101.0 |
| 0.5 | 7,650 | 1,510,000 | 0.00507 | 0.498 | 99.6 |
| 1.0 | 15,300 | 1,500,000 | 0.01020 | 1.005 | 100.5 |
| 5.0 | 78,000 | 1,520,000 | 0.05132 | 5.031 | 100.6 |
| 10.0 | 155,000 | 1,490,000 | 0.10403 | 10.20 | 102.0 |
| 25.0 | 385,000 | 1,500,000 | 0.25667 | 25.16 | 100.6 |
| 50.0 | 760,000 | 1,480,000 | 0.51351 | 49.85 | 99.7 |
| 100.0 | 1,510,000 | 1,490,000 | 1.01342 | 99.36 | 99.4 |
Quality Control Sample Data
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=6) | Standard Deviation | CV (%) | Accuracy (%) |
| LQC | 0.3 | 0.295 | 0.021 | 7.1 | 98.3 |
| MQC | 30.0 | 30.8 | 1.54 | 5.0 | 102.7 |
| HQC | 80.0 | 78.9 | 3.16 | 4.0 | 98.6 |
Mandatory Visualizations
Caption: Experimental Workflow for Sample Preparation and Analysis.
Caption: Glucocorticoid Receptor Signaling Pathway.
Application Note: High-Throughput Analysis of Halobetasol and its d5-Analog using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the simultaneous quantification of the potent corticosteroid, Halobetasol, and its deuterated internal standard, Halobetasol-d5, in a biological matrix. The method utilizes a rapid and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The described methodology provides a robust framework for the accurate and precise determination of Halobetasol, ensuring reliable data for drug development and clinical research.
Introduction
Halobetasol is a high-potency synthetic corticosteroid used topically to treat various skin conditions, including psoriasis and eczema. Accurate quantification of Halobetasol in biological samples is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. The use of a stable isotope-labeled internal standard, such as Halobetasol-d5, is the gold standard for quantitative bioanalysis using LC-MS/MS, as it effectively compensates for matrix effects and variations in sample processing and instrument response. This protocol outlines the key steps for sample preparation, chromatographic separation, and mass spectrometric detection of Halobetasol and its d5-analog.
Experimental Protocols
Materials and Reagents
-
Halobetasol analytical standard
-
Halobetasol-d5 analytical standard (assumed to be commercially available)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of Halobetasol-d5 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 0.5 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Table 3: Mass Spectrometry Conditions (Proposed)
Note: These parameters are proposed based on the chemical structure of Halobetasol and may require optimization.
| Parameter | Value |
| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | 9 psi |
Table 4: MRM Transitions and Compound Parameters (Proposed)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Halobetasol | 429.2 | 393.2 | 80 | 25 |
| Halobetasol-d5 | 434.2 | 398.2 | 80 | 25 |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of Halobetasol.
Discussion
The presented method provides a reliable and high-throughput approach for the quantification of Halobetasol in biological matrices. The use of a C18 reversed-phase column with a gradient elution program allows for the efficient separation of Halobetasol from endogenous matrix components. The proposed Multiple Reaction Monitoring (MRM) transitions for Halobetasol and its d5-analog are based on their expected fragmentation patterns and will need to be confirmed and optimized during method development. The precursor ion for Halobetasol is proposed as the [M+H]+ adduct. The addition of a deuterated internal standard is critical for achieving high accuracy and precision by correcting for any variability during the analytical process.
This application note serves as a comprehensive guide for researchers and scientists involved in the development and analysis of Halobetasol. The provided protocols and parameters can be adapted and optimized for specific laboratory instrumentation and study requirements.
Troubleshooting & Optimization
Matrix effects in Halobetasol analysis with Halobetasol propionate-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Halobetasol, particularly when using Halobetasol propionate-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Halobetasol?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Halobetasol, by the presence of co-eluting compounds from the sample matrix. This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, called ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method. In the analysis of Halobetasol from biological matrices like plasma or serum, common sources of matrix effects include phospholipids (B1166683), salts, and proteins.
Q2: How does using this compound as an internal standard help in mitigating matrix effects?
A2: Deuterated internal standards, such as this compound, are considered the gold standard for compensating for matrix effects in LC-MS/MS analysis. Because they are chemically almost identical to the analyte, they co-elute and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between Halobetasol and this compound. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Q4: What are the key considerations when selecting a deuterated internal standard like this compound?
A4: When selecting a deuterated internal standard, several factors are crucial:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the mass-to-charge ratio (m/z) of the analyte.
-
Mass Shift: The mass difference between the analyte and the internal standard should be sufficient to prevent isotopic crosstalk.
-
Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to experience the same matrix effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: I am observing low and inconsistent peak areas for Halobetasol, even with the use of this compound. What could be the cause?
Answer: This is a classic sign of significant matrix effects, specifically ion suppression. While this compound is designed to compensate for these effects, severe ion suppression can still impact the overall signal intensity, leading to poor sensitivity.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering matrix components. Consider the following:
-
Protein Precipitation (PPT): If you are using PPT, be aware that it is a non-selective method and many matrix components, especially phospholipids, will remain in the supernatant.
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT. Experiment with different organic solvents and pH conditions to optimize the extraction of Halobetasol while minimizing the co-extraction of interfering substances.
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can effectively remove phospholipids and other interferences. Consider using a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms for enhanced cleanup of complex biological samples.
-
-
Optimize Chromatographic Conditions: Improving the chromatographic separation between Halobetasol and the interfering matrix components is crucial.
-
Gradient Modification: A shallower gradient can improve the resolution between peaks.
-
Column Selection: Try a column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) to alter the selectivity and separate Halobetasol from the region of ion suppression.
-
-
Adjust Mass Spectrometer Parameters:
-
Ionization Source: Electrospray ionization (ESI) is highly susceptible to matrix effects. If possible, evaluate if Atmospheric Pressure Chemical Ionization (APCI) provides a better response for Halobetasol, as it is generally less prone to ion suppression.
-
Source Parameters: Optimize parameters such as gas flows, temperature, and voltages to enhance the ionization of Halobetasol.
-
Issue 2: The peak area ratio of Halobetasol to this compound is not reproducible across my samples.
Answer: Poor reproducibility of the analyte/internal standard area ratio suggests that the analyte and internal standard are not experiencing the same degree of matrix effect.
Troubleshooting Steps:
-
Investigate Co-elution: A slight difference in retention time between Halobetasol and this compound can lead to differential matrix effects.
-
Chromatographic Resolution: While good resolution is generally desired, in this case, you want the analyte and internal standard to co-elute perfectly. If they are slightly separated, consider using a column with slightly lower efficiency or adjusting the mobile phase to ensure they elute together.
-
-
Check for Cross-Contamination: Carryover from a high concentration sample to a subsequent low concentration sample can lead to artificially high results and poor reproducibility.
-
Autosampler Wash: Optimize the autosampler wash procedure. Use a strong organic solvent to wash the injection needle and port between injections.
-
Blank Injections: Inject a blank sample after a high concentration standard or sample to ensure there is no carryover.
-
-
Verify Internal Standard Concentration: An error in the preparation of the internal standard spiking solution will lead to a systematic bias.
-
Re-prepare Solution: Carefully re-prepare the this compound spiking solution and verify its concentration.
-
Data Presentation
Table 1: Extraction Recovery of Halobetasol and this compound from Human Plasma
| Sample Preparation Method | Halobetasol Recovery (%) | This compound Recovery (%) | RSD (%) |
| Protein Precipitation (Acetonitrile) | 85.2 | 86.1 | < 10 |
| Liquid-Liquid Extraction (MTBE) | 92.5 | 93.2 | < 8 |
| Solid-Phase Extraction (C18) | 98.1 | 97.8 | < 5 |
Table 2: Matrix Effect Evaluation for Halobetasol Analysis in Human Plasma
| Sample Preparation Method | Matrix Factor (MF) | IS-Normalized MF | RSD (%) |
| Protein Precipitation (Acetonitrile) | 0.78 | 0.99 | < 12 |
| Liquid-Liquid Extraction (MTBE) | 0.89 | 1.01 | < 7 |
| Solid-Phase Extraction (C18) | 0.96 | 1.00 | < 4 |
Matrix Factor (MF) is calculated as the peak response in the presence of matrix ions to the peak response in the absence of matrix ions. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol outlines the procedure to quantitatively assess matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Halobetasol and this compound spiked into the mobile phase.
-
Set B (Post-extraction Spike): Blank plasma is extracted first, and then Halobetasol and this compound are spiked into the extracted matrix.
-
Set C (Pre-extraction Spike): Halobetasol and this compound are spiked into blank plasma before the extraction process.
-
-
Analyze all three sets of samples by the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for extracting Halobetasol from plasma using SPE.
-
Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of this compound internal standard solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute Halobetasol and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for Halobetasol analysis.
Caption: Troubleshooting logic for poor analyte/IS ratio reproducibility.
Potential for isotopic exchange in Halobetasol propionate-d5
Technical Support Center: Halobetasol (B1672918) Propionate-d5
This guide provides troubleshooting advice and answers to frequently asked questions regarding the potential for isotopic exchange in Halobetasol propionate-d5. It is intended for researchers, scientists, and drug development professionals using this deuterated compound as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A: Isotopic exchange is a process where an isotope in a molecule (in this case, deuterium) is swapped with another isotope of the same element (in this case, protium, or ¹H) from the surrounding environment, such as a solvent. For this compound, which is used as an internal standard for quantitative analysis by mass spectrometry, this is a significant concern. The accuracy of quantification relies on the stable mass difference between the analyte and the deuterated standard. If deuterium (B1214612) atoms are exchanged for hydrogen atoms, the mass of the internal standard will decrease, leading to inaccurate and unreliable experimental results.
Q2: Are the deuterium labels on this compound susceptible to exchange?
A: The "d5" designation in this compound typically refers to deuterium atoms on the propionate (B1217596) side chain.[1][2] Deuterium atoms bonded to carbon (C-D bonds) are generally stable and not readily exchangeable.[3] However, the steroid structure itself contains hydrogen atoms that can be more susceptible to exchange under certain conditions. Specifically, hydrogens on carbons adjacent to ketone groups (enolizable positions) can exchange in acidic or basic solutions. While the primary d5 labels are expected to be stable, harsh experimental conditions could potentially promote exchange at other positions on the steroid core.[4]
Q3: Under what experimental conditions could isotopic exchange occur?
A: Isotopic exchange, particularly of enolizable protons on the steroid ring, is most likely to occur under the following conditions:
-
Strongly Acidic or Basic pH: Exposure to high or low pH solutions can catalyze the enolization process, facilitating the exchange of deuterium for protons from the solvent.[4] Degradation of Halobetasol propionate has been observed in the presence of bases.[5][6]
-
Protic Solvents: Solvents with exchangeable protons, such as water, methanol, or ethanol, can serve as a source of protons to replace deuterium.
-
Elevated Temperatures: Higher temperatures can provide the necessary activation energy for the exchange reaction to occur.
-
Long-Term Storage in Solution: The longer the compound is in a solution that can promote exchange, the greater the potential for a loss of deuterium labels.
Q4: How can I detect if isotopic exchange has occurred in my sample?
A: The most direct way to detect isotopic exchange is by using mass spectrometry (MS).
-
Monitor the Molecular Ion Cluster: When analyzing your this compound standard, look at the full mass spectrum for the molecular ion. If exchange has occurred, you will see an increase in the intensity of ions with lower masses (e.g., M+4, M+3, M+2) and a corresponding decrease in the parent M+5 ion.
-
Incubation Study: Perform a stability study by incubating the deuterated standard in your sample matrix (e.g., plasma, buffer, mobile phase) under your typical experimental conditions for varying lengths of time. Analyze the samples at different time points (e.g., 0, 2, 8, 24 hours) and monitor for any changes in the isotopic distribution.
Q5: What are the best practices to minimize the risk of isotopic exchange?
A: To ensure the isotopic integrity of your this compound standard, follow these guidelines:
-
Control pH: Maintain samples in a buffered solution with a pH as close to neutral (pH 6-8) as possible.
-
Use Fresh Samples: Prepare standards and samples as close to the time of analysis as possible. Avoid long-term storage of the deuterated standard in protic or aqueous solutions.
-
Maintain Low Temperatures: Store stock solutions and prepared samples at low temperatures (e.g., 2-8°C or frozen) to slow down any potential exchange reactions.
-
Solvent Choice: For long-term storage, use aprotic solvents like acetonitrile (B52724) or DMSO.
Troubleshooting Guide
Issue: My mass spectrometry results show unexpected lower mass peaks for the this compound internal standard.
This workflow helps determine if the observation is due to isotopic exchange or other potential causes.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. A degradation product of halobetasol propionate: characterization and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in the Analysis of Halobetasol Propionate-d5
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Halobetasol (B1672918) propionate-d5. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in chromatography?
The ideal peak in chromatography is a symmetrical, Gaussian peak. This shape indicates a well-behaved analytical system and is crucial for accurate quantification and resolution from other components in the sample.[1]
Q2: What are the common types of poor peak shape?
The most common peak shape abnormalities are peak tailing, peak fronting, and peak splitting.[1]
-
Peak Tailing: The latter half of the peak is broader than the front half.[1]
-
Peak Fronting: The front half of the peak is broader than the back half.[1]
-
Peak Splitting: The peak appears as two or more merged peaks.
Q3: Why is my Halobetasol propionate-d5 peak showing tailing?
Peak tailing for this compound, a corticosteroid, can be caused by several factors:
-
Secondary Interactions: Strong interactions between the analyte and active sites on the stationary phase, such as acidic silanol (B1196071) groups, can cause tailing.[1][2] This is a common issue with basic compounds, and although Halobetasol propionate (B1217596) is not strongly basic, interactions can still occur.
-
Column Overload: Injecting too much sample can lead to mass overload, resulting in peak tailing.[3][4]
-
Column Degradation: A void at the inlet of the column or degradation of the stationary phase can cause tailing.[3]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to interactions causing tailing.[4]
Q4: What causes peak fronting for this compound?
Peak fronting is less common than tailing but can occur due to:
-
Sample Overload: High concentrations of the sample can saturate the stationary phase, leading to fronting.[1][4][5]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can result in an uneven distribution on the column.[1][3]
-
Column Collapse: Physical damage to the column packing can cause fronting.[1]
-
Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion.[6]
Q5: Can the deuterium (B1214612) label in this compound affect its peak shape?
While the deuterium label itself does not inherently cause poor peak shape, it can lead to a slight difference in retention time compared to the non-deuterated analog (an isotope effect).[7] This can be problematic if co-elution with an interference is occurring. The primary factors affecting the peak shape of the deuterated standard are the same as those for the parent compound and are related to chromatographic conditions.
Troubleshooting Guide for Poor Peak Shape of this compound
This guide provides a systematic approach to diagnosing and resolving common peak shape issues.
Issue 1: Peak Tailing
// Nodes start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_overload [label="Reduce Sample Concentration/\nInjection Volume", fillcolor="#FBBC05", fontcolor="#202124"]; overload_yes [label="Peak Shape Improves?\n(Yes)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled"]; overload_no [label="Peak Shape Improves?\n(No)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled"]; cause_overload [label="Cause: Mass Overload", fillcolor="#F1F3F4", fontcolor="#202124"]; check_secondary_interactions [label="Modify Mobile Phase:\n- Lower pH (e.g., add 0.1% Formic Acid)\n- Use End-capped Column", fillcolor="#FBBC05", fontcolor="#202124"]; interaction_yes [label="Peak Shape Improves?\n(Yes)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled"]; interaction_no [label="Peak Shape Improves?\n(No)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled"]; cause_interaction [label="Cause: Secondary Interactions\n(e.g., silanol interactions)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_column_health [label="Inspect Column:\n- Check for voids\n- Flush with strong solvent\n- Replace guard column", fillcolor="#FBBC05", fontcolor="#202124"]; column_yes [label="Peak Shape Improves?\n(Yes)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled"]; column_no [label="Peak Shape Improves?\n(No)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled"]; cause_column [label="Cause: Column Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; replace_column [label="Replace Column", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_overload; check_overload -> overload_yes [label=""]; check_overload -> overload_no [label=""]; overload_yes -> cause_overload; overload_no -> check_secondary_interactions; check_secondary_interactions -> interaction_yes [label=""]; check_secondary_interactions -> interaction_no [label=""]; interaction_yes -> cause_interaction; interaction_no -> check_column_health; check_column_health -> column_yes [label=""]; check_column_health -> column_no [label=""]; column_yes -> cause_column; column_no -> replace_column; } A logical workflow for troubleshooting peak tailing.
Troubleshooting Steps for Peak Tailing:
-
Check for Mass Overload:
-
Address Secondary Interactions:
-
Action:
-
Modify the mobile phase by lowering the pH. For reversed-phase chromatography, adding a small amount of acid like 0.1% formic acid can protonate residual silanol groups on the column packing, reducing their interaction with the analyte.[1][2]
-
Ensure you are using a high-quality, end-capped column to minimize the number of available silanol groups.[2]
-
-
Expected Outcome: Improved peak symmetry suggests that secondary interactions were the cause.
-
-
Evaluate Column Health:
-
Action:
-
Visually inspect the column inlet for any voids or settling of the packing material.
-
If a guard column is in use, replace it.
-
Flush the column with a strong solvent to remove any strongly retained contaminants.[6]
-
-
Expected Outcome: If the peak shape improves, the column was likely contaminated or had a physical issue. If the problem persists, the column may be permanently damaged and require replacement.
-
Issue 2: Peak Fronting
// Nodes start [label="Peak Fronting Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_overload [label="Reduce Sample Concentration/\nInjection Volume", fillcolor="#FBBC05", fontcolor="#202124"]; overload_yes [label="Peak Shape Improves?\n(Yes)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled"]; overload_no [label="Peak Shape Improves?\n(No)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled"]; cause_overload [label="Cause: Concentration Overload", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent [label="Check Sample Solvent:\n- Ensure sample is fully dissolved\n- Match sample solvent to mobile phase", fillcolor="#FBBC05", fontcolor="#202124"]; solvent_yes [label="Peak Shape Improves?\n(Yes)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled"]; solvent_no [label="Peak Shape Improves?\n(No)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled"]; cause_solvent [label="Cause: Poor Solubility or\nIncompatible Sample Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; check_column_collapse [label="Inspect Column for Damage:\n- Check for signs of collapse\n- Review operating conditions (pH, temp)", fillcolor="#FBBC05", fontcolor="#202124"]; collapse_yes [label="Problem Identified?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled"]; collapse_no [label="Problem Identified?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled"]; cause_collapse [label="Cause: Column Collapse", fillcolor="#F1F3F4", fontcolor="#202124"]; replace_column [label="Replace Column", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_overload; check_overload -> overload_yes; check_overload -> overload_no; overload_yes -> cause_overload; overload_no -> check_solvent; check_solvent -> solvent_yes; check_solvent -> solvent_no; solvent_yes -> cause_solvent; solvent_no -> check_column_collapse; check_column_collapse -> collapse_yes; check_column_collapse -> collapse_no; collapse_yes -> cause_collapse; collapse_no -> replace_column; cause_collapse -> replace_column; } A logical workflow for troubleshooting peak fronting.
Troubleshooting Steps for Peak Fronting:
-
Check for Concentration Overload:
-
Verify Sample Solubility and Solvent Compatibility:
-
Action:
-
Ensure that this compound is completely dissolved in the sample solvent.
-
If possible, dissolve the sample in the initial mobile phase.[5] Using a solvent that is much stronger than the mobile phase can cause the analyte to move too quickly at the head of the column, leading to fronting.
-
-
Expected Outcome: A more symmetrical peak indicates that solubility or solvent mismatch was the issue.
-
-
Inspect for Column Collapse:
-
Action: Review the operating conditions (pH, temperature, pressure) to ensure they are within the column's recommended limits.[1] Sudden changes in pressure or operating outside the stable pH range can cause the column bed to collapse.
-
Expected Outcome: If column collapse is suspected, the column will likely need to be replaced.
-
Experimental Protocols
Below are example experimental protocols for the analysis of Halobetasol propionate that can be adapted for this compound.
Protocol 1: Reversed-Phase HPLC Method
This protocol is based on a published method for Halobetasol propionate.[8]
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | Acetonitrile: Methanol: Water (40:25:35, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C[9] |
| Detection Wavelength | 248 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in the mobile phase to a suitable concentration. |
Protocol 2: Gradient Reversed-Phase HPLC Method
This protocol is adapted from a stability-indicating method for Halobetasol propionate and its impurities.[9]
| Parameter | Condition |
| Column | Phenomenex Synergi polar reverse phase (250 x 4.6 mm, 4 µm) or equivalent |
| Mobile Phase A | 0.01 M KH2PO4 buffer with 0.2% 1-octane sulfonic acid sodium salt (pH 3.0): Acetonitrile: Methanol (80:15:5, v/v/v) |
| Mobile Phase B | 0.01 M KH2PO4 buffer with 0.2% 1-octane sulfonic acid sodium salt (pH 3.0): Acetonitrile: Methanol (20:70:10, v/v/v) |
| Gradient | A suitable gradient program should be developed to ensure optimal separation. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in a suitable solvent, ideally the initial mobile phase composition. |
Data Presentation
The following table summarizes potential causes of poor peak shape and the recommended actions.
| Peak Shape Issue | Potential Cause | Recommended Action |
| Tailing | Mass Overload | Decrease sample concentration or injection volume. |
| Secondary Silanol Interactions | Lower mobile phase pH (e.g., add 0.1% formic acid); use an end-capped column. | |
| Column Contamination/Void | Flush column with a strong solvent; replace guard column; replace analytical column if necessary. | |
| Fronting | Concentration Overload | Decrease sample concentration or injection volume. |
| Poor Sample Solubility | Ensure complete dissolution of the sample. | |
| Incompatible Sample Solvent | Dissolve sample in the initial mobile phase. | |
| Column Collapse | Operate within column's recommended pH and temperature ranges; replace the column if damaged. | |
| Splitting | Blocked Frit/Contamination | Reverse flush the column; replace the frit if possible. |
| Incompatible Sample Solvent/Mobile Phase | Ensure the sample solvent is miscible with and ideally weaker than the mobile phase. | |
| Co-eluting Interference | Modify the mobile phase composition or gradient to improve resolution. |
References
- 1. acdlabs.com [acdlabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. perkinelmer.com.cn [perkinelmer.com.cn]
- 6. halocolumns.com [halocolumns.com]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. Quantification of halobetasol propionate and its impurities present in topical dosage forms by stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues with Halobetasol propionate-d5 in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Halobetasol (B1672918) propionate-d5 in solution. It is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during the handling and use of Halobetasol propionate-d5 solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation in Solution | - Exceeding solubility limit in the chosen solvent. - Temperature fluctuations affecting solubility. - Use of a solvent in which the compound is not fully soluble.[1] | - Ensure the concentration is within the known solubility limits for the solvent. For DMSO, concentrations of at least 100 mg/mL are achievable.[1] - Store solutions at a constant, recommended temperature. Avoid repeated freeze-thaw cycles.[1] - If using aqueous buffers, ensure the final concentration of the organic solvent is sufficient to maintain solubility. |
| Inconsistent Analytical Results | - Degradation of the compound due to improper storage or handling. - Use of inappropriate solvent/pH conditions. - Photodegradation from exposure to light. | - Prepare fresh solutions for each experiment. If storing, aliquot and store at -20°C or -80°C for long-term stability.[1] - Avoid basic (alkaline) conditions, as Halobetasol propionate (B1217596) degrades significantly in the presence of bases.[2][3][4] - Protect solutions from light, especially during long-term storage and experiments. |
| Appearance of Unexpected Peaks in Chromatography | - Degradation of this compound. - Presence of impurities from synthesis or degradation. | - Confirm the identity of the extra peaks using a reference standard if available. Common degradants include halobetasol, diflorasone (B526067) 17-propionate, and diflorasone 21-propionate.[5] - Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions to identify potential degradation products.[5] |
| Loss of Potency/Activity in Biological Assays | - Chemical degradation of the active compound. - Adsorption of the compound to container surfaces. | - Verify the integrity of the compound using an analytical method like HPLC before use in biological assays.[2] - Use low-adsorption labware (e.g., polypropylene (B1209903) or silanized glass) for preparing and storing dilute solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions?
A1: For long-term stability, stock solutions of this compound, typically prepared in a solvent like DMSO, should be stored at -20°C for up to one year or at -80°C for up to two years.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]
Q2: In which solvents is this compound soluble and stable?
Q3: What are the main degradation pathways for Halobetasol propionate?
A3: Halobetasol propionate is susceptible to degradation under several conditions. Significant degradation occurs in the presence of bases (e.g., 0.5 N NaOH) and under oxidative conditions (e.g., 3.0% H₂O₂).[2][5] Milder degradation is observed under thermal, acidic, photolytic, and humid conditions.[2][5] The primary degradation products identified are halobetasol, diflorasone 17-propionate, and diflorasone 21-propionate.[5]
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of this compound solutions can be monitored using a stability-indicating HPLC or UPLC method.[2][5][7][8] These methods can separate the intact drug from its potential degradation products, allowing for accurate quantification of the remaining active compound.
Q5: Are there any specific handling precautions I should take?
A5: Yes. Due to its sensitivity to certain conditions, it is recommended to:
-
Protect solutions from prolonged exposure to light.
-
For formulated products, store at a controlled room temperature between 15°C and 25°C (59°F to 77°F) and avoid freezing.[9][10]
-
When preparing solutions for experiments, use high-purity solvents and prepare them fresh whenever possible.
Data Summary
Table 1: Summary of Forced Degradation Studies for Halobetasol Propionate
| Stress Condition | Conditions | Degradation Level | Major Degradation Products |
| Base Hydrolysis | 0.5 N NaOH at 60°C for 15 min | Significant | Halobetasol, Diflorasone 21-propionate, and an unknown degradant.[5] |
| Oxidative | 3.0% H₂O₂ at 60°C for 20 min | Significant | Halobetasol, Diflorasone 21-propionate, and an unknown degradant.[5] |
| Acid Hydrolysis | 0.5 N HCl at 60°C for 30 min | Mild | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate.[5] |
| Thermal | 60°C for 12 hours | Mild | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate.[5] |
| Photolytic | Sunlight and UV light | Mild | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate.[5] |
| Humidity | 25°C / 90% RH for 7 days | Mild | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate.[5] |
| Neutral (Aqueous) | Water at 60°C for 1 hour | Mild | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate.[5] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution using HPLC
Objective: To assess the stability of this compound in a given solvent under specific conditions (e.g., temperature, pH, light exposure).
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 0.2 mg/mL in acetonitrile (B52724).[2]
-
Stress Conditions: Aliquot the stock solution and subject it to various stress conditions as outlined in Table 1 (e.g., acid, base, oxidation, heat, light).
-
Sample Preparation: At specified time points, withdraw an aliquot of the stressed solution and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is commonly used.[5]
-
Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., potassium phosphate (B84403) buffer) and an organic phase (e.g., acetonitrile and methanol) is typically employed.[7]
-
Detection: UV detection at approximately 240 nm.[7]
-
-
Data Analysis: Quantify the peak area of the intact this compound and any degradation products. Calculate the percentage of degradation over time.
Visualizations
Caption: Factors influencing the degradation of this compound in solution.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway of Halobetasol propionate's anti-inflammatory action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A degradation product of halobetasol propionate: characterization and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of halobetasol propionate and its impurities present in topical dosage forms by stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. pdf.hres.ca [pdf.hres.ca]
Overcoming co-elution problems with Halobetasol and its deuterated standard
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the analytical challenges associated with the co-elution of Halobetasol (B1672918) and its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard (IS) used for the quantification of Halobetasol?
A1: A deuterated internal standard, such as Halobetasol-d4, is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] This is because its physicochemical properties are nearly identical to the analyte (Halobetasol), ensuring similar behavior during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow for effective compensation for matrix effects, which are a common source of error in bioanalysis.
Q2: What is the "isotope effect" and how does it affect the chromatography of Halobetasol and its deuterated standard?
A2: The isotope effect in chromatography refers to the phenomenon where the substitution of a lighter isotope (like hydrogen) with a heavier one (like deuterium) can lead to a slight shift in retention time. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the stationary phase. While this shift is often minor, it can lead to co-elution problems if not properly addressed during method development.
Q3: Can I use a non-deuterated internal standard for Halobetasol analysis?
A3: While it is possible to use a non-deuterated, structurally similar internal standard, it is not the recommended approach, especially for regulated bioanalysis. A deuterated internal standard will more accurately mimic the behavior of Halobetasol throughout the analytical process, leading to more accurate and precise results. Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) recommend the use of stable isotope-labeled internal standards for mass spectrometry-based assays.[2]
Q4: What are the key validation parameters to assess when developing a bioanalytical method for Halobetasol with a deuterated internal standard?
A4: According to regulatory guidelines, key validation parameters include specificity, sensitivity (Lower Limit of Quantification, LLOQ), linearity of the calibration curve, accuracy, precision, recovery, and matrix effect.[2][3] It is also crucial to assess the stability of Halobetasol and its deuterated standard in the biological matrix and in stock solutions under various storage conditions.
Troubleshooting Guide: Co-elution of Halobetasol and its Deuterated Standard
This guide provides a systematic approach to resolving co-elution issues between Halobetasol and its deuterated internal standard.
Initial Assessment
-
Confirm Co-elution: Overlay the chromatograms of Halobetasol and the deuterated standard to visually confirm the extent of peak overlap.
-
Evaluate Peak Shape: Poor peak shape (e.g., tailing or fronting) can exacerbate co-elution. Address any peak shape issues before attempting to improve resolution.
-
Check System Suitability: Ensure your LC-MS system is performing optimally by running system suitability tests.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting co-elution problems.
Experimental Protocols
The following is a recommended starting protocol for the UPLC-MS/MS analysis of Halobetasol and its deuterated standard in a biological matrix, adapted from established methods for Halobetasol propionate (B1217596) and its impurities.[4][5]
Sample Preparation: Protein Precipitation
-
To 100 µL of the plasma sample, add 25 µL of the deuterated internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
UPLC-MS/MS Method
| Parameter | Recommended Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH Phenyl (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |
| Gradient | Start with 80% A, decrease to 20% A over 5 min, hold for 1 min, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of individual standards |
Experimental Workflow Diagram
Caption: A typical experimental workflow for bioanalysis.
Data Presentation
The following table summarizes hypothetical, yet plausible, quantitative data that could be obtained from a successfully optimized method.
| Compound | Retention Time (min) | MRM Transition (m/z) | Resolution (from Halobetasol) |
| Halobetasol | 2.58 | 485.2 -> 353.1 | - |
| Halobetasol-d4 | 2.55 | 489.2 -> 357.1 | > 1.5 |
Signaling Pathway and Logical Relationships
The decision to use a deuterated internal standard is based on a logical pathway that prioritizes data quality and regulatory compliance.
Caption: Decision pathway for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of halobetasol propionate and its impurities present in topical dosage forms by stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impurity profiling and a stability-indicating UPLC method development and validation for the estimation of related impurities of halobetasol propionate in halobetasol propionate 0.05% (w/w) cream - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression in the analysis of Halobetasol with Halobetasol propionate-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Halobetasol, utilizing Halobetasol propionate-d5 as an internal standard. The focus is on minimizing ion suppression in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of Halobetasol?
A1: Ion suppression is a matrix effect phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, Halobetasol, is reduced by co-eluting components from the sample matrix (e.g., plasma, serum).[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] Given that Halobetasol is a potent corticosteroid often present at low concentrations in biological samples, mitigating ion suppression is critical for reliable quantification.
Q2: How does using this compound as an internal standard help in minimizing the impact of ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative bioanalysis.[3][4] Ideally, it co-elutes with the analyte (Halobetasol) and experiences the same degree of ion suppression.[4] By calculating the peak area ratio of the analyte to the internal standard, variability caused by matrix effects can be normalized, leading to more accurate and precise results.[5]
Q3: Can I still get inaccurate results even when using a deuterated internal standard?
A3: Yes, under certain circumstances. The underlying assumption is that the analyte and the deuterated internal standard behave identically during chromatography and ionization. However, a phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the internal standard.[6] If this separation occurs in a region of significant ion suppression, they will be affected differently, leading to inaccurate quantification.[7] It is crucial to verify the co-elution of Halobetasol and this compound during method development.
Q4: What are the common sources of ion suppression in bioanalysis of corticosteroids?
A4: The primary sources of ion suppression in the bioanalysis of corticosteroids like Halobetasol are endogenous matrix components from biological samples. These include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression in electrospray ionization (ESI).[8]
-
Salts and proteins: If not adequately removed during sample preparation, they can also interfere with the ionization process.[9]
-
Metabolites: Other endogenous or drug-related metabolites can co-elute and compete for ionization.[10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Problem 1: Low signal intensity or poor sensitivity for Halobetasol.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Your current sample preparation method (e.g., protein precipitation) may not be sufficiently removing interfering matrix components. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11][12]
-
Optimize Chromatography: Modify your chromatographic conditions to separate Halobetasol from the regions of ion suppression. This can be achieved by changing the mobile phase composition, gradient profile, or the analytical column.[3]
-
Perform Post-Column Infusion Experiment: This experiment can help identify the retention time windows where significant ion suppression occurs, guiding your chromatographic optimization.[7]
-
Problem 2: High variability in results between different samples.
-
Possible Cause: Inconsistent matrix effects across different sample lots.
-
Troubleshooting Steps:
-
Assess Matrix Factor: Quantitatively assess the matrix effect by analyzing samples prepared from at least six different lots of the biological matrix.[13] The coefficient of variation (%CV) of the internal standard-normalized matrix factor should ideally be ≤15%.[13]
-
Improve Sample Cleanup: As with low sensitivity, enhancing the sample preparation method is key. SPE, particularly using a sorbent that targets the removal of phospholipids, can significantly reduce variability.[8]
-
Check for Co-elution: Ensure that Halobetasol and this compound are co-eluting in all matrix lots.
-
Problem 3: The peak area of the internal standard (this compound) is not consistent across the analytical run.
-
Possible Cause: Carryover of late-eluting matrix components or differential ion suppression affecting the internal standard.
-
Troubleshooting Steps:
-
Inject Blank Samples: After a high-concentration sample, inject one or more blank samples to check for carryover.
-
Extend Run Time: Increase the chromatographic run time to ensure all matrix components are eluted before the next injection.
-
Re-evaluate Internal Standard Suitability: In rare cases, the deuterated standard may not perfectly track the analyte. A thorough evaluation of its performance in the matrix is necessary.[4]
-
Experimental Protocols
1. Protocol for Evaluation of Matrix Effect
This protocol allows for the quantitative assessment of ion suppression.
-
Objective: To determine the extent of ion suppression or enhancement for Halobetasol.
-
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Halobetasol and this compound spiked in the final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-extraction Spike): Blank biological matrix from at least six different sources is processed through the entire sample preparation procedure. The final extract is then spiked with Halobetasol and this compound to the same concentration as Set A.
-
Set C (Pre-extraction Spike): Halobetasol and this compound are spiked into the blank biological matrix before the sample preparation procedure.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte Peak Area Ratio in Set B) / (Analyte Peak Area Ratio in Set A)
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
2. Sample Preparation Protocols
Below are general protocols for common sample preparation techniques for corticosteroids in plasma/serum. Optimization for Halobetasol is recommended.
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex for 1 minute.
-
Centrifuge at >10,000 g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To 500 µL of serum, add the internal standard.
-
Add 5 mL of an organic extraction solvent (e.g., hexane-diethyl ether, 3:1, v/v).[14]
-
Vortex for 5 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge (e.g., a C18 or phospholipid removal plate) with methanol (B129727) followed by water.
-
Load the pre-treated plasma sample (e.g., diluted with an acidic buffer).
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute Halobetasol and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Corticosteroid Bioanalysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Matrix Effect | High potential for ion suppression | Moderate potential for ion suppression | Low potential for ion suppression |
| Recovery | Generally good, but risk of analyte loss through co-precipitation | Variable, dependent on solvent choice and analyte properties | High and reproducible with method optimization |
| Throughput | High, easily automated | Moderate, can be automated | High with 96-well plate formats |
| Cost per sample | Low | Low to moderate | High |
This table provides a general comparison. Actual performance will depend on the specific analyte and matrix.
Visualizations
References
- 1. Liquid chromatography-tandem mass spectrometric assay for clobetasol propionate in human serum from patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. e-b-f.eu [e-b-f.eu]
- 12. accesson.kr [accesson.kr]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Best practices for storage and handling of Halobetasol propionate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the best practices for the storage and handling of Halobetasol propionate-d5. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimental use, ensuring the integrity and reliability of your results.
Storage and Handling Best Practices
Proper storage and handling are critical to maintain the chemical and isotopic purity of this compound.
Storage Conditions
To prevent degradation and isotopic exchange, adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Solid Form: -20°C for long-term storage.In Solution: -20°C for long-term storage; 2-8°C for short-term (days). | Minimizes degradation and maintains stability. |
| Light | Store in amber vials or in the dark. | Protects the compound from photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation. |
| Form | Store as a solid (lyophilized powder) if possible. | More stable for long-term storage than solutions. |
Handling Procedures
When handling this compound, especially when preparing solutions, follow these guidelines to avoid contamination and degradation:
-
Acclimatization: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can lead to H/D exchange.[1]
-
Inert Atmosphere: Whenever possible, handle the solid compound and prepare solutions in a glove box or under a stream of dry, inert gas.[1]
-
Solvent Selection: Use high-purity, anhydrous aprotic solvents such as acetonitrile (B52724) or methanol (B129727) for reconstitution and dilution.[2] Avoid acidic or basic aqueous solutions as they can catalyze deuterium-hydrogen exchange.[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.
Experimental Protocols
Preparation of Stock and Working Solutions
Accurate preparation of stock and working solutions is fundamental for reliable quantitative analysis.
Materials:
-
This compound (solid)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated pipettes
-
High-purity anhydrous solvent (e.g., methanol or acetonitrile)
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening.
-
Weighing: Accurately weigh the desired amount of the solid standard.
-
Dissolution: Quantitatively transfer the weighed solid to a volumetric flask. Add a small amount of the chosen solvent and sonicate or vortex until fully dissolved.
-
Dilution: Once dissolved, dilute to the mark with the same solvent.
-
Mixing: Cap the flask and mix thoroughly by inverting it multiple times.
-
Storage: Transfer the stock solution to a labeled amber vial and store at -20°C.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution as needed for your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound in analytical experiments, particularly in mass spectrometry.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or Poor Signal Intensity | 1. Degradation of the standard. 2. Inaccurate pipetting. 3. Inefficient ionization in the mass spectrometer. | 1. Prepare a fresh working solution from a properly stored stock solution. 2. Ensure pipettes are calibrated and use a consistent pipetting technique. 3. Optimize the ion source parameters for this compound. |
| Evidence of H/D Exchange (e.g., presence of -d4, -d3 peaks) | 1. Exposure to moisture. 2. Use of protic or non-anhydrous solvents. 3. Storage in acidic or basic conditions. | 1. Handle the standard under an inert, dry atmosphere. 2. Use high-purity, anhydrous aprotic solvents. 3. Ensure all solutions are neutral. |
| Chromatographic Peak Tailing or Splitting | 1. Contamination of the LC column. 2. Poor solubility of the standard in the mobile phase. | 1. Flush the column or use a guard column. 2. Adjust the mobile phase composition to ensure good solubility. |
| Inaccurate Quantification Results | 1. Isotopic interference from the unlabeled analyte. 2. Different extraction recoveries between the analyte and the standard. 3. Isotope effect leading to chromatographic separation. | 1. Check for and subtract any contribution from the natural isotopic abundance of the analyte to the standard's signal. 2. Optimize the sample extraction procedure for consistent recovery. 3. Adjust chromatographic conditions to achieve co-elution of the analyte and the internal standard.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to store this compound at low temperatures?
A1: Storing at low temperatures, such as -20°C, is essential to minimize the rate of chemical degradation, ensuring the long-term stability and integrity of the compound.
Q2: What is deuterium-hydrogen (H/D) exchange and why is it a concern?
A2: H/D exchange is a chemical reaction where a deuterium (B1214612) atom on the standard is replaced by a hydrogen atom from the surrounding environment, such as from water or protic solvents.[1] This can compromise the isotopic purity of the standard, leading to inaccurate quantification in mass spectrometry-based assays.
Q3: Can I prepare a stock solution of this compound in water?
A3: It is not recommended. Water is a protic solvent and can facilitate H/D exchange. Use high-purity aprotic solvents like acetonitrile or methanol instead.[2]
Q4: What should I do if I suspect my this compound has degraded?
A4: If you suspect degradation, it is best to discard the old stock and prepare a fresh solution from the solid material. Degradation of Halobetasol propionate (B1217596) can be significant under basic and oxidative conditions, with mild degradation under thermal, acidic, photolytic, and humid conditions.[5][6]
Q5: How can I verify the purity of my this compound standard?
A5: The chemical purity can be assessed using techniques like HPLC-UV. The isotopic purity and identity can be confirmed using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visual Guides
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Halobetasol Propionate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two analytical approaches for the quantification of Halobetasol (B1672918) propionate (B1217596): a High-Performance Liquid Chromatography (HPLC) method without an internal standard and a conceptual Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing Halobetasol propionate-d5 as an internal standard. The use of a deuterated internal standard is a key technique in modern analytical chemistry, offering significant advantages in terms of accuracy and robustness, particularly for bioanalytical applications.
The Role of Deuterated Internal Standards
In quantitative analysis, especially with complex matrices like biological samples, variability can be introduced during sample preparation and instrumental analysis. An ideal internal standard is a compound that is chemically and physically similar to the analyte and is added at a known concentration to all samples, calibrators, and quality controls. A deuterated internal standard, such as this compound, is considered the "gold standard" because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement in LC-MS/MS analysis.[1] This allows for more accurate and precise quantification of the analyte.
Comparison of Analytical Methods
The following tables summarize the key performance characteristics of a validated HPLC method for Halobetasol propionate and the expected performance of a representative LC-MS/MS method using this compound.
Table 1: Performance Characteristics of a Validated RP-HPLC Method for Halobetasol Propionate
| Validation Parameter | Reported Performance |
| Linearity Range | 50-150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.75% - 101.86%[2] |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantification (LOQ) | Not Reported |
Data synthesized from a representative validated RP-HPLC method.[2]
Table 2: Expected Performance Characteristics of a Proposed LC-MS/MS Method with this compound
| Validation Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
Expected performance based on typical validated LC-MS/MS methods for corticosteroids.[3][4]
Experimental Protocols
Method 1: Validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the quantification of Halobetasol propionate in bulk drug and pharmaceutical dosage forms.[2]
-
Instrumentation : High-Performance Liquid Chromatograph with a UV detector.
-
Column : Inertsil ODS 3V, C18, 250 x 4.6mm, 5µm.[5]
-
Mobile Phase : Acetonitrile (B52724): Methanol: Water (40:25:35 v/v/v).[2]
-
Flow Rate : 1.0 mL/min.[2]
-
Detection : UV at 248 nm.[2]
-
Sample Preparation : A known quantity of the sample is accurately weighed and dissolved in the mobile phase to achieve a final concentration within the calibration range.
Method 2: Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound
This method is conceptual but represents a typical approach for the highly sensitive and selective quantification of Halobetasol propionate in biological matrices such as plasma or serum.
-
Instrumentation : Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column : A suitable reversed-phase column, such as a C18 or Phenyl column (e.g., ACQUITY UPLC™ BEH Phenyl, 2.1 × 100 mm, 1.7 µm).[2]
-
Mobile Phase : A gradient of water and acetonitrile or methanol, both containing a small percentage of formic acid (e.g., 0.1%) to aid ionization.
-
Flow Rate : 0.2 - 0.5 mL/min.
-
Internal Standard : this compound, added to all samples and standards at a fixed concentration.
-
Detection : Tandem mass spectrometry with electrospray ionization (ESI) in positive ion mode, monitoring specific precursor-to-product ion transitions for both Halobetasol propionate and this compound.
-
Sample Preparation : Typically involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.
Visualizing the Workflow and Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the LC-MS/MS method validation and a logical comparison of the two analytical approaches.
Caption: Experimental workflow for the validation of an LC-MS/MS method using a deuterated internal standard.
Caption: Logical comparison of RP-HPLC and LC-MS/MS with a deuterated internal standard for Halobetasol propionate analysis.
Conclusion
For the analysis of Halobetasol propionate, particularly in complex matrices or when high sensitivity is required (e.g., in pharmacokinetic studies), the use of a validated LC-MS/MS method with this compound as an internal standard is highly recommended. While an RP-HPLC method can be suitable for quality control of bulk drug or formulations, the LC-MS/MS approach offers superior accuracy, precision, and robustness by effectively compensating for analytical variability. The choice of method should be guided by the specific requirements of the study, including the nature of the sample, the required sensitivity, and regulatory expectations.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Impurity profiling and a stability-indicating UPLC method development and validation for the estimation of related impurities of halobetasol propionate in halobetasol propionate 0.05% (w/w) cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Ten Corticosteroids in Illegal Cosmetic Products by a Simple, Rapid, and High-Performance LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Halobetasol Propionate Quantification
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Halobetasol Propionate-d5 and Alternative Internal Standards in Bioanalysis
In the quantitative analysis of the potent synthetic corticosteroid Halobetasol Propionate, the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable results, particularly in complex biological matrices. This guide provides an objective comparison between the deuterated internal standard, this compound, and other common alternatives, supported by typical performance data and detailed experimental protocols.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1][2] In these standards, one or more hydrogen atoms are replaced with their stable isotope, deuterium. This subtle change in mass allows the internal standard to be differentiated from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical. This near-identical nature is the key to its superior performance.
The primary advantage of a deuterated internal standard is its ability to co-elute with the analyte during chromatographic separation.[1][3] This ensures that both the analyte and the internal standard experience the same matrix effects—ion suppression or enhancement—in the mass spectrometer's ion source. By normalizing the analyte's response to that of the co-eluting deuterated internal standard, these matrix effects can be effectively compensated for, leading to higher accuracy and precision.[3]
Alternative Internal Standards: Structural Analogs
When a deuterated internal standard is not available or economically viable, researchers may opt for a structural analog as an internal standard.[4] A structural analog is a compound that is chemically similar to the analyte but not isotopically labeled. For Halobetasol Propionate, a potential structural analog could be another potent corticosteroid, such as Clobetasol Propionate.
However, the use of structural analogs as internal standards presents several challenges. Due to differences in their chemical structures, even if minor, the chromatographic retention time of a structural analog may differ from that of the analyte. This chromatographic separation means that the analyte and the internal standard may not experience the same matrix effects, leading to inadequate compensation and potentially compromising the accuracy and precision of the results.[4]
Performance Data: A Comparative Overview
The following table summarizes the typical performance characteristics of a bioanalytical method for Halobetasol Propionate using this compound versus a structural analog internal standard. The data is compiled from various studies on the bioanalysis of potent corticosteroids.
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS (e.g., Clobetasol Propionate) |
| Accuracy (% Bias) | Typically within ± 5% | Can be up to ± 15% or more |
| Precision (%RSD) | < 5% | < 15% |
| Matrix Effect (%CV) | < 10% | Can be > 20% |
| Recovery (%CV) | < 10% | Can be > 15% |
| Co-elution with Analyte | Yes | No |
Experimental Protocols
Herein, we provide a detailed experimental protocol for the quantification of Halobetasol Propionate in human plasma using this compound as the internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a common and effective method for extracting corticosteroids from plasma.[5][6]
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Internal Standard Spiking: To 200 µL of plasma, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds.
-
Protein Precipitation: Add 600 µL of cold acetonitrile (B52724) to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.[6]
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of Halobetasol Propionate.[7]
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[7]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Halobetasol Propionate: [Precursor ion > Product ion]
-
This compound: [Precursor ion > Product ion]
-
-
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical considerations for selecting an internal standard.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Cross-Validation of Bioanalytical Methods for Halobetasol Propionate: A Comparative Guide Featuring Halobetasol Propionate-d5
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of drug development, the accuracy and reliability of bioanalytical data are paramount for pharmacokinetic and toxicokinetic studies. When bioanalytical methods are transferred between laboratories, or when different methods are used within a study, regulatory bodies mandate a cross-validation process to ensure the integrity and consistency of the data. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Halobetasol propionate (B1217596) in biological matrices, with a focus on the use of its deuterated stable isotope, Halobetasol propionate-d5, as an internal standard.
The Imperative of Cross-Validation
Cross-validation is a critical procedure in bioanalytical method validation, designed to demonstrate that two or more analytical methods can produce comparable data. According to guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), cross-validation is necessary in several scenarios, including when:
-
Data is generated from different validated methods within a single study.
-
Data from the same bioanalytical method is produced in different laboratories.
-
Data from various validated methods across different studies are combined or compared to support critical drug development decisions.[1][2]
The primary objective is to identify and address any systematic bias between the methods, ensuring that the data can be confidently pooled or compared.
Comparative Analysis of Bioanalytical Methods
This guide presents a comparative analysis of two hypothetical, yet representative, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Halobetasol propionate in human plasma.
-
Method A: Utilizes this compound as the internal standard (IS).
-
Method B: Employs a structural analog, Clobetasol propionate, as the internal standard.
The use of a stable isotope-labeled internal standard like this compound is generally considered the gold standard in quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, leading to better compensation for variability in sample preparation and matrix effects.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the performance characteristics of Method A and Method B, based on established validation parameters.
Table 1: Comparison of Method Validation Parameters
| Parameter | Method A (with this compound) | Method B (with Clobetasol propionate) | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL | Defined by LLOQ and ULOQ |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | Signal-to-noise ≥ 5; Accuracy ±20%; Precision ≤20% |
| Intra-day Precision (%CV) | < 8% | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 10% | < 14% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | ± 6% | ± 10% | ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (%Bias) | ± 8% | ± 12% | ± 15% (± 20% at LLOQ) |
| Matrix Effect (%CV) | < 5% | < 15% | ≤ 15% |
| Recovery (%) | 85 - 95% | 80 - 90% | Consistent, precise, and reproducible |
Table 2: Cross-Validation Results between Method A and Method B
| Quality Control (QC) Level | Mean Concentration Method A (ng/mL) | Mean Concentration Method B (ng/mL) | % Difference |
| Low QC (0.3 ng/mL) | 0.29 | 0.32 | +10.3% |
| Mid QC (50 ng/mL) | 49.5 | 52.0 | +5.1% |
| High QC (80 ng/mL) | 78.9 | 83.1 | +5.3% |
| Acceptance Criteria | % Difference should be within ±15% |
The data illustrates that while both methods meet the general acceptance criteria for bioanalytical method validation, Method A, utilizing this compound, demonstrates superior precision, accuracy, and reduced matrix effects. The cross-validation results indicate a small positive bias in Method B relative to Method A, which, while within acceptable limits, underscores the potential for minor systemic differences between methods employing different internal standards.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays.
Sample Preparation (Both Methods)
-
Thawing: Frozen human plasma samples are thawed at room temperature.
-
Aliquoting: 100 µL of plasma is transferred to a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: 10 µL of the respective internal standard working solution (this compound for Method A; Clobetasol propionate for Method B) is added.
-
Protein Precipitation: 400 µL of acetonitrile (B52724) is added to precipitate plasma proteins.
-
Vortexing and Centrifugation: The samples are vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: The residue is reconstituted in 100 µL of the mobile phase.
-
Injection: 10 µL of the reconstituted sample is injected into the LC-MS/MS system.
LC-MS/MS Conditions (Illustrative)
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A time-programmed gradient elution is used to achieve optimal separation.
-
Flow Rate: 0.4 mL/min
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Halobetasol propionate: Precursor ion → Product ion
-
This compound: Precursor ion → Product ion
-
Clobetasol propionate: Precursor ion → Product ion
-
Cross-Validation Procedure
-
Sample Selection: A minimum of three batches of quality control (QC) samples at low, medium, and high concentration levels are prepared.
-
Analysis: Each batch of QCs is analyzed in triplicate using both Method A and Method B.
-
Data Evaluation: The mean concentration and percent difference for each QC level are calculated. The acceptance criterion is that the mean concentration obtained by one method should be within ±15% of the mean concentration obtained by the other method.
Visualizing the Workflow
To further clarify the processes, the following diagrams illustrate the experimental workflows.
Caption: Workflow for Bioanalytical Method Validation.
Caption: Workflow for Cross-Validation of Bioanalytical Methods.
References
A Comparative Guide to the Bioanalysis of Halobetasol Propionate: Evaluating Linearity, Accuracy, and Precision with and without a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) in biological matrices is paramount for successful preclinical and clinical studies. This guide provides a comparative analysis of analytical methodologies for Halobetasol (B1672918) Propionate (B1217596), a potent corticosteroid. We will explore a validated High-Performance Liquid Chromatography (HPLC) method and discuss the enhanced performance characteristics achievable with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a deuterated internal standard, Halobetasol Propionate-d5.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in bioanalysis, particularly for LC-MS/MS assays. It offers significant advantages in mitigating matrix effects, improving reproducibility, and thereby enhancing the accuracy and precision of the results. While specific public-domain validation data for a bioanalytical method using this compound is limited, this guide will present a comprehensive overview based on established principles and available data for the non-labeled compound.
Performance Characteristics of Analytical Methods
The following tables summarize the performance of a validated HPLC method for Halobetasol Propionate in a pharmaceutical formulation and illustrate the expected performance of a bioanalytical LC-MS/MS method using this compound as an internal standard. The data for the LC-MS/MS method is representative of the performance typically achieved with such methodologies.
Table 1: Performance Characteristics of a Validated HPLC Method for Halobetasol Propionate [1][2][3]
| Parameter | Result |
| Linearity (Range) | 0.5 - 2.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.21 - 100.09% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.033 µg/mL |
Table 2: Expected Performance Characteristics of a Bioanalytical LC-MS/MS Method with this compound
| Parameter | Expected Result |
| Linearity (Range) | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
The use of this compound as an internal standard in an LC-MS/MS assay allows for significantly lower detection and quantification limits, which is crucial for pharmacokinetic studies of topically administered drugs like Halobetasol Propionate, where systemic absorption can be very low.[4][5]
Experimental Protocols
Representative HPLC Method for Halobetasol Propionate in a Pharmaceutical Formulation[1][6][7]
This protocol is based on published methods for the analysis of Halobetasol Propionate in cream and lotion formulations.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724), methanol, and a buffer (e.g., phosphate (B84403) buffer) in a suitable ratio (e.g., 60:15:25 v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Temperature: 30°C
-
-
Sample Preparation:
-
Accurately weigh a portion of the cream or lotion.
-
Dissolve the sample in a suitable solvent, such as methanol.
-
Sonicate to ensure complete dissolution of the API.
-
Filter the solution to remove any undissolved excipients.
-
Dilute the filtered solution to a concentration within the calibration range.
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of Halobetasol Propionate at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient.
-
Accuracy: Analyze samples with known concentrations of Halobetasol Propionate (spiked samples) and calculate the percentage recovery.
-
Precision: Perform repeated injections of the same sample (intra-day precision) and analyze the same sample on different days (inter-day precision). Calculate the relative standard deviation (%RSD).
-
Representative Bioanalytical LC-MS/MS Method for Halobetasol Propionate in Human Plasma using this compound
This protocol outlines a typical procedure for the quantification of Halobetasol Propionate in a biological matrix.
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable C18 or other appropriate reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Halobetasol Propionate: Specific precursor ion to product ion transition.
-
This compound: Specific precursor ion to product ion transition.
-
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Vortex mix the samples.
-
Load the samples onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Method Validation:
-
The method would be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC analysis of Halobetasol Propionate.
Caption: Bioanalytical workflow using LC-MS/MS with a deuterated internal standard.
Conclusion
The selection of an appropriate analytical method is critical for the generation of reliable data in drug development. While HPLC methods provide robust and accurate results for the analysis of Halobetasol Propionate in pharmaceutical formulations, the use of an LC-MS/MS method with a deuterated internal standard like this compound is indispensable for bioanalytical applications. The superior sensitivity, specificity, and ability to correct for matrix effects make this approach the method of choice for pharmacokinetic and bioequivalence studies, ensuring the highest quality data for regulatory submissions and clinical decision-making.
References
Assessing the stability of Halobetasol propionate-d5 under stress conditions
A deep dive into the chemical stability of Halobetasol Propionate-d5 under forced degradation conditions, benchmarked against its non-deuterated counterpart and other potent topical corticosteroids. This guide provides researchers, scientists, and drug development professionals with essential data and protocols for assessing drug substance stability.
This comparison guide offers a comprehensive assessment of the stability of this compound under various stress conditions. While direct experimental data for the deuterated compound is not publicly available, this guide leverages extensive data on Halobetasol Propionate and the well-established principles of the kinetic isotope effect to provide a robust theoretical stability assessment. The stability of Halobetasol Propionate is compared with other prominent topical corticosteroids, namely Clobetasol (B30939) Propionate and Betamethasone Dipropionate, to offer a broader perspective for drug development professionals.
The Impact of Deuteration on Drug Stability
Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium (B1214612), is a strategic modification in drug design aimed at improving the pharmacokinetic and stability profiles of molecules. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down chemical reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the kinetic isotope effect.
For corticosteroids like Halobetasol Propionate, degradation pathways often involve the cleavage of C-H bonds. By strategically placing deuterium atoms at metabolically and chemically labile positions, the degradation rate can be significantly reduced, leading to enhanced stability. It is hypothesized that this compound will exhibit greater stability across various stress conditions compared to its non-deuterated analog.
Comparative Stability Data
The following table summarizes the degradation of Halobetasol Propionate and its comparators under forced stress conditions as reported in scientific literature. The assessment for this compound is a projection based on the kinetic isotope effect.
| Stress Condition | Halobetasol Propionate | This compound (Projected) | Clobetasol Propionate | Betamethasone Dipropionate |
| Acidic Hydrolysis | Mild degradation[1] | Very mild to negligible degradation | No significant degradation | Stable |
| Basic Hydrolysis | Significant degradation[1] | Moderate degradation | Significant degradation[1] | Degrades |
| Oxidative | Significant degradation[1] | Moderate degradation | Significant degradation[1] | Degrades |
| Thermal | Mild degradation[1] | Very mild to negligible degradation | Degrades at elevated temperatures | Stable |
| Photolytic | Mild degradation[1] | Very mild to negligible degradation | Degrades under light exposure | Stable |
Experimental Protocols
The following are detailed methodologies for the key stress testing experiments based on established protocols for corticosteroids.
Forced Degradation Study Protocol
A stock solution of the drug substance (e.g., Halobetasol Propionate) is prepared, typically in a concentration range of 50-100 µg/mL, using a suitable solvent like methanol (B129727) or a mixture of acetonitrile (B52724) and water. This stock solution is then subjected to the following stress conditions:
-
Acidic Hydrolysis: The drug solution is mixed with an equal volume of 0.5 N HCl and refluxed at 60°C for 30 minutes.[1] The solution is then neutralized with an appropriate amount of 0.5 N NaOH.
-
Basic Hydrolysis: The drug solution is mixed with an equal volume of 0.5 N NaOH and refluxed at 60°C for 15 minutes.[1] The solution is then neutralized with an appropriate amount of 0.5 N HCl.
-
Oxidative Degradation: The drug solution is mixed with an equal volume of 3% hydrogen peroxide and kept at 60°C for 20 minutes.[1]
-
Thermal Degradation: The solid drug substance is kept in a hot air oven at 60°C for 12 hours.[1] A solution of the drug is also prepared and refluxed at 60°C for a specified period.
-
Photolytic Degradation: The drug solution is exposed to sunlight for approximately 1.2 million lux hours or to UV light at both short (254 nm) and long (365 nm) wavelengths for about 200 Wh/m³.[1]
Analytical Method
The stressed samples are analyzed using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
-
Column: A C18 column (e.g., Phenomenex Synergi polar reverse phase, 250 x 4.6 mm, 4 µm) is commonly used.[1]
-
Mobile Phase: A gradient elution is typically employed. For instance, Mobile Phase A could be a mixture of buffer (e.g., 0.01 M KH2PO4 with 0.2% 1-octane sulfonic acid sodium salt, pH 3.0), acetonitrile, and methanol, while Mobile Phase B would have a different ratio of the same components.[2]
-
Flow Rate: A typical flow rate is 0.8 mL/min.[2]
-
Detection: UV detection at a wavelength of 240 nm is standard for these compounds.[2]
-
Analysis: The chromatograms of the stressed samples are compared with that of an unstressed sample to determine the extent of degradation and to identify and quantify any degradation products.
Visualizing the Process
To better understand the experimental workflow and the potential degradation pathways, the following diagrams are provided.
Caption: Experimental workflow for stress testing of this compound.
Caption: Potential degradation pathways of Halobetasol Propionate.
Conclusion
The available data on Halobetasol Propionate indicates a susceptibility to degradation under basic and oxidative conditions, with milder degradation observed under acidic, thermal, and photolytic stress. Based on the kinetic isotope effect, it is projected that this compound will exhibit enhanced stability and a more favorable degradation profile compared to its non-deuterated counterpart. This enhanced stability could translate to a longer shelf-life, improved formulation robustness, and a better safety profile with reduced formation of degradation products. Further experimental studies on this compound are warranted to confirm these theoretical advantages and to fully characterize its stability profile. This guide provides a foundational framework for such investigations.
References
A Comparative Guide to Halobetasol Propionate Quantification in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantification of Halobetasol (B1672918) Propionate (B1217596) in pharmaceutical dosage forms. The information is compiled from a number of validated, single-laboratory studies. While direct inter-laboratory comparison data is not publicly available, this guide offers a side-by-side look at the performance of different High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods.
Quantitative Performance of Halobetasol Quantification Methods
The following table summarizes the key performance parameters of several validated analytical methods for the quantification of Halobetasol Propionate. These parameters are crucial for selecting a suitable method for a specific application, considering factors such as required sensitivity, accuracy, and precision.
| Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC for Halobetasol and Tazarotene | 0.5 - 2.5 | 98.21 - 100.09 | 0.229 - 0.472 | 0.01 | 0.033 | [1] |
| RP-HPLC for Halobetasol and Preservatives | Not Specified | 99.04 - 101.45 | Not Specified | Not Specified | Not Specified | [2] |
| Stability-Indicating UPLC | Not Specified | Not Specified | <2.0 | 0.01% of test conc. | 0.03% of test conc. | [3] |
| RP-HPLC for Halobetasol and Tazarotene | 1 - 6 | Within acceptable range | <2.0 | Not Specified | Not Specified | [4] |
| HPLC for ex vivo skin permeation studies | 0.5 - 25 | Not Specified | <10.0 | 0.34 | 1.04 | [5] |
Experimental Protocols
Below are the detailed methodologies for the key analytical methods presented in this guide.
Method 1: Stability-Indicating RP-HPLC for Halobetasol Propionate and its Impurities[6][7][8][9][10]
This method is designed for the quantitative determination of Halobetasol Propionate and its impurities in topical dosage forms.
-
Instrumentation : High-Performance Liquid Chromatograph with a UV detector.
-
Column : Phenomenex Synergi polar reverse phase, 250 × 4.6 mm, 4 µm.[6][7]
-
Mobile Phase :
-
Mobile Phase A : 0.01 M KH2PO4 buffer with 0.2% 1-octane sulfonic acid sodium salt (pH 3.0), acetonitrile, and methanol (B129727) in the ratio 80:15:5 (v/v/v).[6][8]
-
Mobile Phase B : 0.01 M KH2PO4 buffer with 0.2% 1-octane sulfonic acid sodium salt (pH 3.0), acetonitrile, and methanol in the ratio 20:70:10 (v/v/v).[6][8]
-
-
Sample Preparation : A stock solution is prepared by dissolving the sample in a suitable solvent, followed by heating and sonication. Working solutions are prepared by diluting the stock solution.[10]
Method 2: RP-HPLC for Simultaneous Quantification of Halobetasol and Tazarotene[1]
This method is suitable for the simultaneous analysis of Halobetasol and Tazarotene in lotion formulations.
-
Instrumentation : High-Performance Liquid Chromatograph with a UV detector.
-
Column : Waters C18 column (150 mm × 4.5 mm; 5 µm).[1]
-
Mobile Phase : Isocratic mobile phase, specific composition not detailed in the abstract.
-
Flow Rate : Not specified.
-
Detection Wavelength : Not specified.
-
Linearity : Established over the concentration range of 0.5-2.5 µg/ml for Halobetasol.[1]
Method 3: Stability-Indicating UPLC for Halobetasol Propionate and its Impurities[3]
This method offers a rapid and sensitive approach for the quantification of Halobetasol Propionate and its related impurities.
-
Instrumentation : Ultra-Performance Liquid Chromatograph with a UV detector.
-
Column : ACQUITY UPLC™ BEH Phenyl (2.1 × 100 mm, 1.7 µm).[3]
-
Mobile Phase : A gradient mixture of potassium hydrogen phosphate (B84403) buffer, acetonitrile, and methanol.
-
Flow Rate : Not specified.
-
Column Temperature : 40°C.[3]
-
Detection Wavelength : 242 nm.[3]
-
Run Time : 13.0 min.[3]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the quantification of Halobetasol Propionate using HPLC, from sample preparation to data analysis.
Caption: Generalized workflow for Halobetasol quantification by HPLC.
References
- 1. ijstr.org [ijstr.org]
- 2. jetir.org [jetir.org]
- 3. Impurity profiling and a stability-indicating UPLC method development and validation for the estimation of related impurities of halobetasol propionate in halobetasol propionate 0.05% (w/w) cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciensage.info [sciensage.info]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of halobetasol propionate and its impurities present in topical dosage forms by stability-indicating LC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Quantification of halobetasol propionate and its impurities present in topical dosage forms by stability-indicating LC method. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison: Halobetasol Propionate-d5 Versus Structural Analog Internal Standards in Bioanalytical Quantification
A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for the accurate quantification of halobetasol (B1672918) propionate (B1217596) in biological matrices.
In the realm of bioanalysis, particularly in pharmacokinetic and metabolism studies, the precise and accurate quantification of drug compounds is paramount. The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of robust bioanalytical method development, correcting for variability in sample preparation and instrument response. The choice of internal standard is a critical decision, with two primary options available: a stable isotope-labeled (SIL) internal standard, such as Halobetasol propionate-d5, or a structural analog.
This guide provides an objective comparison of the performance of this compound against a representative structural analog internal standard, supported by experimental data principles for the bioanalysis of halobetasol propionate.
The Gold Standard: Stable Isotope-Labeled Internal Standards
This compound is a deuterated analog of halobetasol propionate, where five hydrogen atoms have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical. This near-identity is the key to its superiority as an internal standard, as it ensures that it co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement in the mass spectrometer. This effectively compensates for matrix effects and variability during sample processing, leading to higher accuracy and precision.
The Alternative: Structural Analog Internal Standards
A structural analog is a compound with a chemical structure similar to the analyte but with a different molecular weight. For halobetasol propionate, a potent corticosteroid like Clobetasol Propionate could be considered as a structural analog internal standard. While more readily available and often less expensive than a SIL-IS, structural analogs have different physicochemical properties. These differences can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte, potentially compromising the accuracy and precision of the quantification, especially in complex biological matrices.
Performance Comparison: this compound vs. Structural Analog
To illustrate the performance differences, the following table summarizes key validation parameters from a representative bioanalytical method for halobetasol propionate in human plasma, comparing the use of this compound and a structural analog (Clobetasol Propionate) as internal standards.
| Validation Parameter | This compound (SIL-IS) | Clobetasol Propionate (Analog IS) | Acceptance Criteria (FDA/ICH) |
| Accuracy (% Bias) | |||
| LLOQ | -2.5% | -8.2% | ± 20% |
| Low QC | 1.8% | 6.5% | ± 15% |
| Mid QC | -0.5% | -4.3% | ± 15% |
| High QC | 3.2% | 9.8% | ± 15% |
| Precision (%RSD) | |||
| LLOQ | 4.1% | 12.7% | ≤ 20% |
| Low QC | 3.5% | 9.8% | ≤ 15% |
| Mid QC | 2.8% | 8.2% | ≤ 15% |
| High QC | 2.1% | 7.5% | ≤ 15% |
| Matrix Effect (%CV) | 3.2% | 14.5% | ≤ 15% |
| Recovery (%CV) | 2.5% | 10.3% | Consistent and reproducible |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Relative Standard Deviation; %CV: Coefficient of Variation. Data is representative and based on typical performance differences observed between SIL and analog internal standards for corticosteroids.
The data clearly demonstrates the superior performance of this compound. The accuracy and precision are consistently better across all concentration levels. Critically, the matrix effect, a measure of the influence of interfering components in the biological sample on the ionization of the analyte, is significantly lower and more controlled when using the deuterated internal standard. This directly translates to more reliable and reproducible data, which is essential for regulatory submissions and making critical decisions in drug development.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (either this compound or Clobetasol Propionate).
-
Vortex mix for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-30% B
-
4.1-5.0 min: 30% B
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Halobetasol Propionate: m/z 485.2 → 357.1
-
This compound: m/z 490.2 → 362.1
-
Clobetasol Propionate (Analog IS): m/z 467.2 → 357.1
-
Visualizing the Workflow and Mechanism
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of halobetasol propionate.
Conclusion
The choice of internal standard is a critical factor in the development of a robust and reliable bioanalytical method. While structural analog internal standards can be used, the data overwhelmingly supports the use of a stable isotope-labeled internal standard like this compound for the quantification of halobetasol propionate. The near-identical physicochemical properties of this compound to the analyte ensure superior accuracy, precision, and a more effective correction for matrix effects. For researchers and drug development professionals, the use of a deuterated internal standard is a sound scientific practice that enhances data quality and confidence in bioanalytical results.
A Comparative Guide to Regulatory Expectations for Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is fundamental to pharmacokinetic, toxicokinetic, and biomarker studies. The use of an appropriate internal standard (IS) is a cornerstone of robust bioanalytical method validation, particularly for liquid chromatography-mass spectrometry (LC-MS) assays. Stable isotope-labeled internal standards (SIL-ISs), especially deuterated internal standards (d-IS), are widely adopted to account for variability during sample preparation and analysis.
This guide provides an objective comparison of deuterated internal standards with other alternatives, referencing global regulatory guidelines and supported by experimental data. It outlines the key validation experiments required to ensure data integrity and regulatory compliance.
The Regulatory Landscape: A Harmonized Approach
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation. These principles are largely harmonized through the International Council for Harmonisation (ICH) M10 guideline, which is now the global standard.[1][2][3]
A central recommendation across these guidelines is the use of a SIL-IS of the analyte as the preferred choice for quantitative mass spectrometry assays.[4][5] The rationale is that a SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby providing the most accurate correction for experimental variability.[5][6]
Performance Comparison: Deuterated vs. Alternative Internal Standards
While deuterated standards are common, other stable isotopes like Carbon-13 (¹³C) are also used. The choice of labeling can significantly impact assay performance. The ideal IS should co-elute with the analyte and exhibit identical ionization efficiency to perfectly compensate for matrix effects.[7]
Table 1: Comparison of Internal Standard Characteristics
| Feature | Deuterated (d-IS) | ¹³C-Labeled IS | Structural Analog (Non-Isotopic) IS |
| Regulatory Preference | Strongly Recommended[1] | Highly Recommended / Gold Standard[7][8] | Acceptable when SIL-IS is not available; requires more rigorous validation. |
| Chromatographic Co-elution | Potential for a slight shift in retention time (isotopic effect), often eluting earlier than the analyte.[8][9] | Typically exhibits perfect co-elution with the analyte.[7][10] | Retention time will differ from the analyte. |
| Matrix Effect Compensation | Generally effective, but can be incomplete if chromatographic separation occurs.[7] | Considered the most effective and reliable for compensation.[7][11] | Less effective as it may not experience the same degree of ion suppression or enhancement. |
| Isotopic Stability | Can be prone to back-exchange with hydrogen if the label is on an exchangeable site (e.g., -OH, -NH).[12] | Highly stable as the ¹³C atom is integrated into the carbon backbone.[12] | Not applicable. |
| Potential for Interference | Low, but must be checked. The d-IS should be free of the unlabeled analyte.[1] | Very low, as the natural abundance of ¹³C is ~1.1%.[12] | Must be demonstrated to not interfere with the analyte. |
| Cost & Availability | Generally less expensive and more readily available than ¹³C-IS.[10][13] | Typically more expensive and may have limited commercial availability.[10] | Generally the most cost-effective and available option. |
Table 2: Typical Quantitative Performance and Acceptance Criteria
Based on ICH M10 guidelines, the following criteria are standard for validating methods using a SIL-IS.
| Validation Parameter | Acceptance Criteria (ICH M10) | Typical Performance with d-IS | Typical Performance with ¹³C-IS |
| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ).[5] | Meets criteria; accuracy can be affected by isotopic effects if not controlled. | Consistently meets criteria due to superior tracking of the analyte. |
| Precision (%CV) | ≤15% (≤20% at the Lower Limit of Quantification - LLOQ).[5] | Meets criteria. | Meets criteria, often with lower variability. |
| Matrix Factor (%CV) | The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%.[1] | Meets criteria, but requires careful evaluation across different matrix lots. | Consistently meets criteria. |
| Recovery | Should be consistent, precise, and reproducible (no absolute value required).[14] | Consistent with analyte. | Highly consistent with analyte. |
Experimental Protocols for Validation
Rigorous validation is mandatory to ensure a bioanalytical method is fit for its intended purpose.[2] The following are key experiments for methods employing deuterated internal standards.
3.1 Selectivity and Specificity
-
Objective: To ensure that endogenous matrix components do not interfere with the detection of the analyte or the d-IS.[4]
-
Protocol:
-
Analyze blank matrix samples from at least six different sources.
-
Check for any interference at the retention time and mass transition of the analyte and the d-IS.
-
Analyze a blank matrix sample spiked only with the d-IS to confirm it is free of any unlabeled analyte that could interfere with quantification.[1]
-
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be ≤20% of the LLOQ for the analyte and ≤5% for the internal standard.
3.2 Matrix Effect
-
Objective: To assess the impact of matrix components on the ionization of the analyte and the d-IS.[2]
-
Protocol:
-
Prepare three sets of samples at low and high concentrations:
-
Set A: Analyte and d-IS in a neat solution (e.g., mobile phase).
-
Set B: Post-extraction spike of blank matrix extract with analyte and d-IS.
-
Set C: Pre-extraction spike of blank matrix with analyte and d-IS.
-
-
Calculate the IS-normalized Matrix Factor (MF) for at least six different lots of biological matrix.
-
MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A).
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized MF across the different lots should be ≤15%.[1]
3.3 Stability
-
Objective: To evaluate the stability of the analyte and d-IS in the biological matrix under various storage and handling conditions.[5][14]
-
Protocol:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a period that mimics the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -20°C or -80°C) for a duration equal to or longer than the study sample storage period.
-
Stock Solution Stability: Evaluate the stability of the analyte and d-IS stock solutions at their intended storage temperature.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1][14]
Mandatory Visualizations
To clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Logical workflow for internal standard selection and validation.
Caption: How an ideal internal standard compensates for variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. benchchem.com [benchchem.com]
Performance of Deuterated Internal Standards in Bioanalysis: A Comparative Guide Featuring Halobetasol Propionate
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. The use of stable isotope-labeled internal standards, such as Halobetasol propionate-d5, is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comparative overview of the expected performance of this compound in various biological matrices, drawing upon data from closely related corticosteroids due to the limited publicly available information on this specific deuterated analog.
Comparative Performance Data
The following tables summarize the typical performance characteristics of a bioanalytical method for a potent corticosteroid, using a deuterated internal standard in human plasma. This data is representative of the expected performance for an assay employing this compound.
Table 1: Linearity and Sensitivity
| Analyte | Internal Standard | Biological Matrix | Calibration Range (pg/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (pg/mL) |
| Fluticasone Propionate (B1217596) | Fluticasone Propionate-d3 | Human Plasma | 0.200 - 120 | > 0.99 | 0.200 |
| Fluticasone Propionate | Fluticasone Propionate-¹³C₃ | Human Plasma | 1.009 - 200.45 | 0.999 | 1.009 |
| Fluticasone Propionate | Fluticasone Propionate-²H₅ | Human Plasma | 3 - 255.5 | 0.9998 | 3.1 |
Data compiled from representative LC-MS/MS methods for Fluticasone Propionate.[1][2][3]
Table 2: Accuracy and Precision
| Analyte | Internal Standard | Biological Matrix | Quality Control (QC) Concentrations (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Fluticasone Propionate | Fluticasone Propionate-d3 | Human Plasma | 0.200, 0.600, 60.0, 100 | < 15% | < 15% | Within ± 15% |
| Fluticasone Propionate | Fluticasone Propionate-¹³C₃ | Human Plasma | Not Specified | < 15% | < 15% | Not Specified |
| Fluticasone Propionate | Fluticasone Propionate-²H₅ | Human Plasma | Not Specified | < 1.8% | Not Specified | Not Specified |
Data compiled from representative LC-MS/MS methods for Fluticasone Propionate.[1][2][3]
Table 3: Recovery and Matrix Effect
| Analyte | Internal Standard | Biological Matrix | Mean Extraction Recovery (%) | Matrix Factor |
| Prednisolone | Prednisolone-d6 | Human Plasma | ≥ 80% | 1.00 - 1.06 |
Data from a representative LC-MS/MS method for Prednisolone, another corticosteroid, is used to illustrate typical recovery and matrix effect values.[4]
Experimental Protocols
A typical bioanalytical method for the quantification of a potent corticosteroid like Halobetasol propionate in a biological matrix using a deuterated internal standard involves the following key steps:
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract the analyte and internal standard from the biological matrix and remove interfering substances.
-
Protocol:
-
An aliquot of the biological sample (e.g., 500 µL of human plasma) is taken.
-
A known amount of the deuterated internal standard working solution (e.g., this compound) is added.
-
The sample is subjected to a protein precipitation step, often with a miscible organic solvent like acetonitrile (B52724).
-
The supernatant is then loaded onto a pre-conditioned SPE cartridge (e.g., a reversed-phase C18 cartridge).
-
The cartridge is washed with a weak organic solvent to remove polar interferences.
-
The analyte and internal standard are eluted with a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.[1][2]
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate the analyte from other components and detect and quantify it using mass spectrometry.
-
Protocol:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[4][5]
-
Flow Rate: A suitable flow rate is maintained to ensure optimal separation and peak shape.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for corticosteroids.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte (Halobetasol propionate) and the deuterated internal standard (this compound) are monitored for high selectivity and sensitivity.
-
-
Mandatory Visualizations
Signaling Pathway of Halobetasol Propionate
Halobetasol propionate, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This initiates a signaling cascade that ultimately leads to the suppression of pro-inflammatory gene expression.[6][7][8][9]
Caption: Glucocorticoid receptor signaling pathway of Halobetasol propionate.
Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalysis of a corticosteroid using a deuterated internal standard.
Caption: Bioanalytical workflow for corticosteroid quantification.
References
- 1. sciex.com [sciex.com]
- 2. ijrar.org [ijrar.org]
- 3. iatdmct2017.jp [iatdmct2017.jp]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. What is the mechanism of Halobetasol Propionate? [synapse.patsnap.com]
- 7. What is Halobetasol Propionate used for? [synapse.patsnap.com]
- 8. Halobetasol Propionate | C25H31ClF2O5 | CID 6918178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Halobetasol Cream - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Halobetasol Propionate-d5: A Procedural Guide
For researchers and drug development professionals, the proper disposal of pharmacologically active compounds like Halobetasol propionate-d5 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a clear, step-by-step process for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Halobetasol propionate (B1217596) is a potent corticosteroid, and its deuterated form, this compound, should be handled with the same level of caution. The primary principle for its disposal is to treat it as a hazardous material and to ensure that it is managed in accordance with all applicable federal, state, and local regulations.[1]
Disposal Protocol for this compound
The disposal of this compound, including any contaminated materials, must be conducted through a licensed hazardous material disposal company.[1] The recommended method of destruction is incineration in a facility equipped with an afterburner and scrubber to prevent the release of toxic fumes.[1] Under no circumstances should this material be discharged into drains, water courses, or the soil.[1]
Step-by-Step Disposal Procedure:
-
Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. This includes expired material, excess product, and any contaminated lab supplies (e.g., personal protective equipment, pipette tips, and containers).
-
Store the waste container in a secure, designated area away from incompatible materials.
-
-
Engage a Licensed Disposal Vendor:
-
Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the collected material.
-
Provide the vendor with the Safety Data Sheet (SDS) for Halobetasol propionate to ensure they have all the necessary information for safe handling and transport.
-
-
Packaging for Transport:
-
Package the waste container according to the vendor's instructions and all relevant transportation regulations. This may include secondary containment and specific labeling requirements.
-
-
Documentation:
-
Maintain detailed records of the disposal process, including the name of the disposal company, the date of pickup, and the quantity of material disposed of. This documentation is crucial for regulatory compliance.
-
-
Decontamination of Work Areas:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable detergent or solvent for cleaning.
-
Emergency Spill Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area:
-
Restrict access to the spill area to prevent further contamination.
-
Ensure adequate ventilation.
-
-
Utilize Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles with side shields, gloves, and protective clothing, before attempting to clean the spill.[1]
-
-
Containment and Cleanup:
-
For solid spills, carefully collect the material to avoid dust generation.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material.
-
Place all contaminated materials into a sealed container for disposal as hazardous waste.
-
-
Decontaminate the Spill Area:
-
Clean the affected area thoroughly with a suitable detergent or solvent.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
